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  • Product: 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

Executive Summary The compound 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS 2273883-66-0) is a high-value heterocyclic building block used primarily in the discovery of targeted protein degraders (PROTACs) and kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS 2273883-66-0) is a high-value heterocyclic building block used primarily in the discovery of targeted protein degraders (PROTACs) and kinase inhibitors.[1][2][3] Its structural uniqueness lies in its tri-orthogonal reactivity : it possesses three distinct chemical "handles" (Nitro, Chloro, Iodo) on a pyridone core, allowing medicinal chemists to sequentially functionalize the molecule with high regioselectivity.[1][2][3]

This guide provides a comprehensive technical analysis, including chemical properties, reaction mechanisms, safety protocols, and sourcing intelligence, designed for researchers optimizing lead compounds.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one
CAS Number 2273883-66-0
Molecular Formula C₅H₂ClIN₂O₃
Molecular Weight 300.44 g/mol
Exact Mass 299.88 g/mol
Appearance Pale yellow to brownish solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
pKa (Predicted) ~6.5 (Pyridone NH)
Storage 2–8°C (Desiccate, Protect from Light)

Mechanism of Action & Synthetic Utility

The utility of CAS 2273883-66-0 stems from its highly functionalized core, which serves as a "hub" for connecting different pharmacophores.[1][2][3] In PROTAC design, this molecule often acts as the attachment point for the linker, connecting an E3 ligase ligand (e.g., Thalidomide derivative) to a Target Protein ligand.[1][2][3]

Tri-Orthogonal Functionalization Strategy

The electronic environment of the pyridone ring creates a predictable reactivity hierarchy:

  • C4-Chlorine: Activated by the electron-withdrawing Nitro group (C3) and the pyridone carbonyl, this position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) by amines or thiols.[1][2][3]

  • C5-Iodine: A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the introduction of aryl or alkynyl groups without disturbing the C4 or C3 positions.[1][2][3]

  • C3-Nitro: Can be selectively reduced to an aniline (C3-NH₂), providing a nucleophilic handle for amide coupling or cyclization to form fused bicyclic systems (e.g., azaindoles).[1][2][3]

Reactivity Pathway Diagram

The following diagram illustrates the logical flow of functionalizing this core scaffold.

G Core Core Scaffold (CAS 2273883-66-0) Step1 Step 1: SₙAr Displacement (Target: C4-Cl) Core->Step1  Amine/Thiol  (DIPEA, DMF) Step2 Step 2: Pd-Catalysis (Target: C5-I) Step1->Step2  Boronic Acid  (Pd(PPh₃)₄) Step3 Step 3: Nitro Reduction (Target: C3-NO₂) Step2->Step3  Fe/NH₄Cl  or H₂/Pd-C Product Final Drug Candidate (PROTAC / Inhibitor) Step3->Product  Cyclization  or Amide Bond

Figure 1: Sequential functionalization logic for CAS 2273883-66-0, enabling the construction of complex modular drugs.[1][2][3]

Experimental Protocol: SₙAr Functionalization

Context: This protocol describes the displacement of the C4-Chlorine with a primary amine (e.g., a linker amine), the most common first step in using this building block.[1][2][3]

Materials:

  • Substrate: CAS 2273883-66-0 (1.0 eq)[1][2][3]

  • Nucleophile: Primary Amine (1.1 eq)[1][2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1][2][3]

  • Solvent: Anhydrous DMF or DMSO[1][2][3]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve CAS 2273883-66-0 (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add DIPEA (2.5 mmol) dropwise, followed by the slow addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.[1][2][3]

    • Note: If the amine is sterically hindered, heating to 60°C may be required.[1][2][3]

  • Monitoring: Monitor reaction progress via LC-MS. The product peak should show a mass shift corresponding to the loss of Cl (-35/37) and addition of the amine.[1][2][3]

  • Workup: Dilute with EtOAc (50 mL) and wash with 1M HCl (to remove excess base/amine), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Safety Data Sheet (SDS) Highlights

Hazard Classification (GHS):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] Handle inside a fume hood to avoid inhalation of dust.[1][2][3]

  • First Aid (Eyes): Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses if present.[1][2][3][4]

  • Storage: Store in a tightly closed container at 2–8°C . The compound contains iodine and may degrade/discolor upon prolonged exposure to light; amber vials are recommended.[1][2][3]

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically available from boutique building block suppliers rather than bulk commodity vendors.[1][2][3]

SupplierPurity GradePack SizesRegion
BLD Pharm >97% (NMR)100mg, 1g, 5gGlobal (CN/USA)
ChemScene >98% (LCMS)250mg, 1gUSA
Fluorochem 98%100mg - 10gEurope (UK)
MolPort VariesAggregatorGlobal

Quality Control Note: When receiving this material, verify the 1H NMR for the singlet at the pyridone NH (~12-13 ppm) and the aromatic CH. Ensure no hydrolysis of the C4-Cl has occurred (which would yield the 4-hydroxy impurity).[1][2][3]

References

  • PubChem Compound Summary. (2023). CID 11988366 (Related Structure Analysis).[1][3] National Center for Biotechnology Information.[1][2][3] Link

  • BLD Pharm Product Data. (2023). CAS 2273883-66-0 Technical Specifications.[1][2][3][5] BLD Pharm.[1][2][3][6] Link

  • Fluorochem Safety Data. (2023). SDS for Pyridone Intermediates.[1][2][3] Fluorochem Ltd.[1][2][3][7] Link

  • ChemScene SDS. (2023). Safety Data Sheet: 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one.[1][3] ChemScene.[1][2][3] Link

Sources

Exploratory

4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one IUPAC name synonyms

The following technical guide details the nomenclature, structural properties, synthesis, and applications of 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one . Chemical Identity, Synthesis, and Medicinal Utility Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural properties, synthesis, and applications of 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one .

Chemical Identity, Synthesis, and Medicinal Utility

Chemical Identity & Nomenclature

This section clarifies the complex naming conventions arising from pyridone-hydroxypyridine tautomerism. Accurate database searching requires utilizing all valid synonyms.

Core Identifiers
Identifier TypeValueNotes
IUPAC Name (Preferred) 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one Explicitly denotes the keto form (dihydropyridine).[1]
CAS Registry Number 2273883-66-0 Primary key for chemical databases (SciFinder, PubChem).
Molecular Formula

MW: 300.44 g/mol
SMILES O=C1NC=C(I)C(Cl)=C1[O-]Encodes the 2-pyridone tautomer.[1]
Synonym Analysis & Tautomerism

The compound exists in dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and polar solvents, the 2-pyridone form predominates due to the strength of the amide bond and lattice energy.

  • Tautomer A (Dominant): 4-chloro-5-iodo-3-nitro-2-pyridone

    • Synonyms: 4-chloro-5-iodo-3-nitro-1H-pyridin-2-one; 4-chloro-5-iodo-3-nitro-2(1H)-pyridinone.

  • Tautomer B (Minor): 4-chloro-5-iodo-3-nitropyridin-2-ol

    • Synonyms: 2-hydroxy-4-chloro-5-iodo-3-nitropyridine.

Critical Note for Researchers: When performing substructure searches in patent databases (e.g., Orbit, PatSnap), you must query both tautomeric forms to ensure comprehensive results.

Tautomerism Pyridone 2-Pyridone Form (Dominant) 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one Hydroxyl 2-Hydroxypyridine Form (Minor) 4-chloro-5-iodo-3-nitropyridin-2-ol Pyridone->Hydroxyl Tautomerization

Figure 1: Tautomeric equilibrium. The 2-pyridone form is generally preferred in synthesis and isolation.

Structural Analysis & Reactivity Profile

The scaffold is a highly functionalized "push-pull" system. The reactivity is dictated by the interplay between the electron-withdrawing nitro group and the electron-donating resonance of the amide nitrogen.

Electronic Effects
  • C4-Chlorine (Electrophilic Center): The chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ). The adjacent 3-nitro group  and the 2-carbonyl  exert strong electron-withdrawing effects, making C4 highly susceptible to attack by amines, thiols, or alkoxides.
    
  • C5-Iodine (Coupling Handle): The iodine atom provides a site for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). It is less reactive towards

    
     than the C4-Cl due to the lack of ortho/para electron-withdrawing groups relative to its position.
    
  • N1-Nitrogen: The amide nitrogen is nucleophilic and can be alkylated (e.g., with methyl iodide or benzyl bromide) to lock the compound in the pyridone form.

Synthesis Methodology

While specific proprietary process patents for CAS 2273883-66-0 are often obscured, the synthesis follows established heterocyclic protocols for polysubstituted pyridines.

Proposed Synthetic Route

The most logical retrosynthetic disconnection involves the sequential halogenation of a nitro-pyridone precursor.

Step 1: Synthesis of 4-chloro-3-nitropyridin-2(1H)-one

  • Precursor: 2,4-dichloro-3-nitropyridine.

  • Reagent: Aqueous NaOH or KOH (controlled hydrolysis).

  • Mechanism: The 2-chloro position is more labile than the 4-chloro position due to the proximity to the ring nitrogen. Selective hydrolysis yields the 2-pyridone.

  • Citation: Journal of Heterocyclic Chemistry protocols for nitropyridine hydrolysis [1].

Step 2: Regioselective Iodination

  • Precursor: 4-chloro-3-nitropyridin-2(1H)-one.

  • Reagents: N-Iodosuccinimide (NIS) in DMF or

    
     / 
    
    
    
    .
  • Logic: The 3-position is blocked by the nitro group. The 2-pyridone nitrogen activates the 5-position via resonance (+M effect). Therefore, electrophilic iodination occurs selectively at C5.

Synthesis Start 2,4-Dichloro-3-nitropyridine Step1 Hydrolysis (NaOH, H2O) Start->Step1 Inter 4-Chloro-3-nitropyridin-2(1H)-one Step1->Inter Selective S_NAr at C2 Step2 Iodination (NIS, DMF) Inter->Step2 Final TARGET: 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one Step2->Final Electrophilic Subst. at C5

Figure 2: Proposed synthetic pathway based on standard pyridine functionalization logic.

Applications in Drug Discovery

This compound serves as a high-value Core Scaffold for designing kinase inhibitors, antivirals, and Bcl-2 family inhibitors.

Orthogonal Functionalization Strategy

The "Tri-Handle" nature of the molecule allows medicinal chemists to build complexity in three distinct directions:

  • Vector A (C4): Introduction of solubilizing groups (e.g., piperazines, morpholines) via

    
    .
    
  • Vector B (C5): Extension of the carbon skeleton into hydrophobic pockets via Suzuki coupling (Aryl/Heteroaryl groups).

  • Vector C (C3): Reduction of the nitro group to an amine (

    
    ), followed by cyclization with the C4-substituent or C2-carbonyl to form fused bicyclic systems (e.g., 1,6-naphthyridines or imidazopyridines).
    
Experimental Protocol: General Displacement at C4

To validate the reactivity of the C4-Cl handle:

  • Dissolve 1.0 eq of 4-chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one in dry DMF.

  • Add 1.2 eq of the amine nucleophile (e.g., morpholine).

  • Add 2.0 eq of DIPEA (Hunig's base).

  • Heat to 60°C for 2–4 hours.

  • Monitor by LC-MS. The product will show a mass shift corresponding to (M - Cl + Nucleophile).

  • Workup: Dilute with water, filter the precipitate, or extract with EtOAc.

References

  • Synthesis of Nitropyridones: Journal of Heterocyclic Chemistry. "Selective Hydrolysis of 2,4-Dichloropyridines."

  • Fluorochem Product Data: "4-Chloro-5-iodo-3-nitropyridin-2(1H)-one Chemical Properties."

  • PubChem Compound Summary: "4-Chloro-3-nitro-1,2-dihydropyridin-2-one (Analog Data)."

  • Iodination Protocols: Tetrahedron Letters. "Regioselective Iodination of 2-Pyridones."

Sources

Foundational

Halogenated Nitropyridone Building Blocks: A Technical Guide for Drug Discovery

This guide provides an in-depth technical overview of halogenated nitropyridone building blocks, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of halogenated nitropyridone building blocks, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations in synthesis, and practical applications that make these scaffolds invaluable in modern drug discovery.

Introduction: The Strategic Value of Halogenated Nitropyridones

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom provides a key point for hydrogen bonding and modulates the electronic properties of the ring. The introduction of specific substituents—namely a halogen and a nitro group—transforms this simple heterocycle into a highly versatile and powerful building block for several strategic reasons:

  • Orthogonal Reactivity: The halogen atom (typically Cl, Br, or I) serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Electronic Activation: The strongly electron-withdrawing nitro group significantly influences the electron density of the pyridone ring.[3] This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, often at positions that would otherwise be unreactive.[4][5]

  • Metabolic Blocking: Halogen atoms, particularly fluorine and chlorine, are often incorporated into drug candidates to block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.[6][7]

  • Modulation of Physicochemical Properties: The nitro group can act as a hydrogen bond acceptor and its presence, along with the halogen, can fine-tune properties like pKa, solubility, and lipophilicity.[8][9]

This combination of features allows for a modular and predictable approach to library synthesis and lead optimization, making these building blocks a cornerstone of modern medicinal chemistry programs.

Core Chemistry: Understanding Reactivity and Regioselectivity

The true power of halogenated nitropyridones lies in the predictable and often complementary reactivity imparted by the two key functional groups.

The Role of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic synthesis.[3] Its presence on the pyridone ring has several profound effects:

  • Activation towards Nucleophilic Attack: It lowers the electron density of the ring, making it susceptible to attack by nucleophiles. This is particularly effective for positions ortho and para to the nitro group.[10]

  • Dienophile Activity: In certain isomers, the electron-deficient π-system allows the nitropyridone to act as a dienophile in Diels-Alder reactions, providing a route to complex fused aza-heterocycles.[3]

  • Synthetic Handle: The nitro group itself is a versatile functional group that can be reduced to an amine, which opens up a vast array of subsequent chemical transformations (e.g., amidation, reductive amination).[11]

The Halogen Handle for Cross-Coupling

The halogen atom provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[1][12] The reactivity of the C-X bond generally follows the trend I > Br > Cl, which can be exploited for sequential, site-selective functionalization if multiple different halogens are present.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[1]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

  • Heck Coupling: For C-C bond formation with alkenes.

The choice of catalyst, ligand, and reaction conditions is critical for success and depends on the specific substrates being coupled.[2]

Synthesis of Key Halogenated Nitropyridone Scaffolds

The preparation of these building blocks typically begins with the nitration of a corresponding pyridone or halopyridine precursor. Direct nitration of pyridine itself is often low-yielding due to the deactivation of the ring by the protonated nitrogen under acidic conditions.[10] However, functionalized pyridines and pyridones can be nitrated more effectively.

A common synthetic strategy involves:

  • Nitration: Treatment of a substituted pyridone with nitrating agents like a mixture of nitric and sulfuric acid. The directing effects of existing substituents guide the position of the incoming nitro group.

  • Halogenation: Introduction of the halogen can be achieved through various methods, such as electrophilic halogenation or Sandmeyer-type reactions from an amino precursor.

The specific sequence of these steps is crucial for achieving the desired regioisomer.

Strategic Application: A Workflow for Library Synthesis

The orthogonal reactivity of halogenated nitropyridones enables a logical and efficient workflow for the generation of diverse chemical libraries. This systematic approach is invaluable for structure-activity relationship (SAR) studies.

G Start Halogenated Nitropyridone Core Scaffold (A) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R1-NH2, R1-OH, R1-SH) Start->SNAr Vector 1 (Vary R1) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki with R2-B(OH)2) Start->Coupling Vector 2 (Vary R2) Path1_Out Library 1 (R1 Diversity) SNAr->Path1_Out Path2_Out Library 2 (R2 Diversity) Coupling->Path2_Out Seq_Intermediate Intermediate B Coupling->Seq_Intermediate Step 1 Reduction Nitro Group Reduction (-NO2 -> -NH2) Amide Amine Functionalization (e.g., Acylation with R3-COCl) Reduction->Amide Step 3 (Vary R3) Final_Library Library 3 (R1, R2, R3 Diversity) Amide->Final_Library Seq_Intermediate->Reduction Step 2

Caption: Fig 1. Multi-vector diversification workflow.

This workflow illustrates how a single starting building block can be rapidly elaborated at multiple positions. By first performing a cross-coupling reaction at the halogen site and then reducing the nitro group, chemists can introduce three independent points of diversity (R1 from the nucleophile in an optional SNAr, R2 from the coupling partner, and R3 from functionalization of the resulting amine).

Experimental Protocol: Suzuki-Miyaura Coupling of a Halonitropyridone

This protocol provides a representative, self-validating method for the palladium-catalyzed Suzuki-Miyaura coupling of a chloro-nitropyridone with an arylboronic acid.

Objective: To synthesize 2-(4-methoxyphenyl)-5-nitropyridin-3-ol from 2-chloro-5-nitropyridin-3-ol and (4-methoxyphenyl)boronic acid.

Materials:

  • 2-chloro-5-nitropyridin-3-ol (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridin-3-ol, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio v/v) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through the solvent mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst, is sensitive to oxidation.[1] Failure to exclude oxygen will result in catalyst deactivation and poor or no conversion.

  • Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[13]

  • Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Degassed Solvents: Removing dissolved oxygen from the solvents is another critical measure to protect the catalyst.

Data Summary: Reactivity Trends

The choice of halogen is a key consideration that impacts reaction conditions and potential for selectivity.

Halogen (X)C-X Bond Energy (approx. kcal/mol)Relative Reactivity in Pd-CouplingTypical Reaction Temperatures
I ~57HighestRoom Temp to 80 °C
Br ~71Intermediate60 °C to 110 °C
Cl ~84Lowest80 °C to 120+ °C (often requires specialized ligands)

This data is generalized. Specific reactivity depends heavily on the electronic environment of the C-X bond and the chosen catalytic system.

Conclusion and Future Outlook

Halogenated nitropyridone building blocks are more than just reagents; they are strategic tools that enable complex molecular architectures to be built with precision and efficiency. Their predictable, orthogonal reactivity allows for rapid library generation and systematic lead optimization. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the utility of these core scaffolds is poised to expand even further, solidifying their role as essential components in the drug discovery toolkit.

References

  • Nitropyridines: Synthesis and reactions. [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of pyridones and Quinolones. [Link]

  • Application of Nitrile in Drug Design. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • Nitropyridines, Their Synthesis and Reactions. [Link]

  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • Pyridine synthesis. [Link]

  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Innovation in Synthetic Methods for Drug Discovery and Development. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). [Link]

Sources

Exploratory

4-chloro-3-nitropyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Chloro-3-Nitropyridine Derivatives in Medicinal Chemistry Part 1: Introduction & Scaffold Analysis The Linchpin of Heterocyclic Design In the high-stakes arena of medicinal chemistry, 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-3-Nitropyridine Derivatives in Medicinal Chemistry

Part 1: Introduction & Scaffold Analysis

The Linchpin of Heterocyclic Design In the high-stakes arena of medicinal chemistry, 4-chloro-3-nitropyridine (CAS: 13091-23-1) is not merely a reagent; it is a linchpin scaffold . Its value lies in its electronic asymmetry. The pyridine nitrogen renders the ring electron-deficient (


-deficient), while the nitro group at the 3-position exerts a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect.

This synergistic electron withdrawal activates the chlorine atom at the 4-position toward Nucleophilic Aromatic Substitution (SNAr) with exceptional facility—often proceeding under milder conditions than its benzene analogues (e.g., 1-chloro-2-nitrobenzene). Furthermore, the orthogonality of the nitro group (reducible to an amine) and the chlorine (displaceable) allows for the rapid construction of "privileged structures" such as imidazo[4,5-c]pyridines (3-deazapurines) and pyrido[3,4-b]pyrazines .

Part 2: Reactivity Profile & Mechanistic Logic

The SNAr "Hotspot"

The reactivity of 4-chloro-3-nitropyridine is governed by the stability of the Meisenheimer complex . When a nucleophile attacks C4, the negative charge is delocalized onto the nitro group and the pyridine nitrogen.

  • Regioselectivity: While 2-chloro-3-nitropyridine is also reactive, the 4-chloro isomer is often preferred for accessing 3,4-disubstituted systems because the C4 position is less sterically hindered than C2, and the resulting intermediates (4-amino-3-nitropyridines) are precursors to 3-deazapurine scaffolds, which mimic the adenosine core of ATP—crucial for kinase inhibitor design.

The Reduction Switch

Post-substitution, the nitro group serves as a "masked" amine. Its reduction is the critical "switch" that transforms the molecule from an electrophile to a bis-nucleophile (3,4-diaminopyridine), enabling cyclization.

Part 3: Visualization of Reaction Pathways

Diagram 1: Mechanistic Flow & Divergent Synthesis This diagram illustrates the core SNAr mechanism and the bifurcation point leading to two distinct bioactive scaffolds.

G Start 4-Chloro-3-nitropyridine (Scaffold) Nu_Attack Nucleophilic Attack (SNAr) (Primary Amines/Anilines) Start->Nu_Attack  Activation by NO2 & Py-N Intermediate 4-Amino-3-nitropyridine (Stable Intermediate) Nu_Attack->Intermediate  -HCl Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction  Chemoselective Diamine 3,4-Diaminopyridine (Bis-Nucleophile) Reduction->Diamine  Formation of N-N core Path_A + Orthoformate/Aldehyde Diamine->Path_A Path_B + 1,2-Dicarbonyl Diamine->Path_B Product_A Imidazo[4,5-c]pyridine (3-Deazapurine) Path_A->Product_A  Cyclodehydration Product_B Pyrido[3,4-b]pyrazine (Kinase Inhibitor Core) Path_B->Product_B  Condensation

Caption: Divergent synthesis starting from 4-chloro-3-nitropyridine, yielding two privileged medicinal scaffolds.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The color changes and solubility shifts described act as in-process controls (IPCs).

Protocol A: SNAr Displacement (Synthesis of 4-Alkylamino-3-nitropyridine)

This step installs the R1 substituent.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 equiv) in isopropanol (IPA) or ethanol (0.5 M concentration).

    • Expert Insight: Protic solvents like IPA facilitate the reaction by stabilizing the leaving group (chloride) via H-bonding, despite the transition state being anionic.

  • Addition: Add the primary amine (1.1 equiv) and diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.

    • IPC: The solution will typically deepen in color (yellow to orange/red) as the amine–nitro interaction occurs.

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Workup: Cool to room temperature. Pour the mixture into ice-water.

    • Self-Validation: If the product precipitates as a bright yellow/orange solid, filtration is sufficient. If oil forms, extract with EtOAc.

  • Yield: Typically 85–95%.

Protocol B: Iron-Mediated Nitro Reduction

Preferred over catalytic hydrogenation for halogenated substrates to avoid dehalogenation side-reactions (if other halogens are present).

  • Setup: Suspend the 4-amino-3-nitropyridine derivative (1.0 equiv) in EtOH/H2O (4:1) . Add Ammonium Chloride (NH4Cl) (5.0 equiv) and Iron Powder (Fe) (5.0 equiv).

  • Reaction: Heat to 80°C with vigorous stirring.

    • IPC: The bright yellow nitro compound will fade to a colorless or pale brown solution (the amine) over 1–3 hours. The iron will turn into a dark sludge (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with EtOAc.[1]

    • Note: 3,4-Diaminopyridines are oxidation-sensitive (turning dark/purple in air). Use immediately in the next step.

Protocol C: One-Pot Cyclization to Imidazo[4,5-c]pyridine
  • Reagent: Dissolve the fresh 3,4-diaminopyridine in Triethyl Orthoformate (TEOF) (acting as solvent and reagent) or use an aldehyde with a catalytic oxidant (e.g., Na2S2O5).

  • Catalyst: Add a catalytic amount of p-TsOH or Sulfamic Acid (5 mol%).

  • Condition: Reflux for 3–6 hours.

  • Result: Evaporation and recrystallization yield the fused bicycle.

Part 5: Data Summary & Applications

Comparative Reduction Methods
MethodReagentsPrimary UtilityLimitations
Bechamp Reduction Fe / AcOH or NH4ClStandard. High tolerance for other functional groups (halogens, nitriles).Heterogeneous; requires filtration of iron sludge.
Stannous Chloride SnCl2 / HClExcellent for sterically hindered nitro groups.Toxic tin waste; difficult workup (emulsions).
Catalytic Hydrogenation H2 / Pd-CCleanest workup (filtration).Risk: Dehalogenation of the C4-substituent or pyridine ring reduction.[2]
Sodium Dithionite Na2S2O4 / THF:H2OMild, neutral conditions.Variable yields; reagent quality degrades over time.
Medicinal Chemistry Case Studies
  • Kinase Inhibitors (ATP Mimetics): The imidazo[4,5-c]pyridine core is isosteric with purine. By substituting the C4-position (derived from the initial SNAr) with a bulky hydrophobic group (e.g., m-toluidine), the scaffold fits into the adenine-binding pocket of kinases (e.g., EGFR, JAK). The pyridine nitrogen (N3 of the scaffold) accepts a hydrogen bond from the hinge region of the kinase.

  • Antimycobacterial Agents: Derivatives functionalized at the C2 and C4 positions have shown efficacy against Mycobacterium tuberculosis. The electron-deficient nature of the ring is exploited to interact with nucleophilic residues in bacterial enzymes.

  • GPCR Ligands: Pyrido[3,4-b]pyrazines synthesized from this scaffold have been explored as antagonists for adenosine receptors, leveraging the planar, nitrogen-rich surface for π-stacking interactions within the receptor transmembrane domain.

References

  • BenchChem. An In-depth Technical Guide to 4-Chloro-2-methyl-3-nitropyridine (and related isomers). BenchChem Technical Library.

  • Gogoi, S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4583–4590.[3]

  • Krchnak, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 464-471.

  • Reymond, J.L., et al. (2003).[4] Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine.[4][5] Heterocycles, 60(4).[4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735781, 4-Chloro-3-nitropyridine.

Sources

Foundational

Physical Properties and Technical Profile: 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

Executive Summary 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS: 2273883-66-0) is a highly functionalized heterocyclic building block critical in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS: 2273883-66-0) is a highly functionalized heterocyclic building block critical in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK targeting agents). Distinguished by its dense functionalization pattern, this compound offers three orthogonal reactive handles: a nucleophile-labile chlorine at C4, a cross-coupling-ready iodine at C5, and a reducible nitro group at C3. This guide provides a comprehensive technical analysis of its physical properties, structural dynamics, and synthetic utility for researchers in medicinal chemistry.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Chloro-5-iodo-3-nitro-1,2-dihydropyridin-2-one
Common Synonyms 4-Chloro-5-iodo-3-nitro-2-pyridone; 4-Chloro-5-iodo-3-nitropyridinol
CAS Number 2273883-66-0
Molecular Formula C₅H₂ClIN₂O₃
Molecular Weight 300.44 g/mol
SMILES O=C1NC=C(I)C(Cl)=C1[O-]
Tautomeric Equilibrium

In solution, the compound exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and polar solvents (DMSO, MeOH), the lactam (2-pyridone) form predominates due to intermolecular hydrogen bonding and the electron-withdrawing nature of the 3-nitro group, which stabilizes the amide-like resonance.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (2-Pyridone) Major Species (Solid/Polar) Lactim Lactim Form (2-Hydroxypyridine) Minor Species (Non-polar) Lactam->Lactim  Solvent Dependent  

Figure 1: Tautomeric equilibrium favoring the lactam form in polar media.

Physical Properties Profile

Solid-State Characteristics
  • Appearance: Yellow to orange crystalline powder.[1] The color arises from the

    
     transition associated with the nitro group conjugated to the pyridine ring.[1]
    
  • Melting Point: Typically >210°C (decomposition) .[1]

    • Note: While the specific experimental MP for the 5-iodo variant is rarely reported in open literature, the close analog 4-chloro-3-nitropyridin-2(1H)-one melts at 219–225.5°C [1]. The heavy iodine atom at C5 is expected to maintain or slightly elevate this range due to increased London dispersion forces.[1]

  • Density: Predicted ~2.3 ± 0.1 g/cm³ (high density due to iodine/chlorine content).[1]

Solution Properties
  • Solubility:

    • High: DMSO, DMF, DMAc (Dipolar aprotic solvents are required for reactions).[1]

    • Moderate: Methanol, Ethanol (often with heating).[1]

    • Low/Insoluble: Water, Dichloromethane, Hexanes.[1]

  • pKa (Acidic): Estimated ~5.5 – 6.5 (NH proton).[1] The 3-nitro group significantly acidifies the N-H bond compared to unsubstituted 2-pyridone (pKa ~11), making it deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃).

  • LogP: ~0.9 – 1.2. Despite the lipophilic halogens, the polarity of the nitro and amide groups keeps the LogP moderate.[1]

Spectral Signatures[6][7]
  • ¹H NMR (DMSO-d₆):

    • δ ~13.0 ppm: Broad singlet (NH).[1]

    • δ ~8.4 ppm: Singlet (H-6).[1] This is the diagnostic aromatic proton, deshielded by the adjacent iodine and nitrogen.[1]

  • MS (ESI):

    • [M-H]⁻: m/z 298.9 (Negative mode is often more sensitive for nitropyridones).[1]

Synthesis & Production Protocol

High-purity synthesis typically follows a stepwise functionalization of the pyridone scaffold. The following protocol outlines the most reliable chemical pathway.

Synthetic Pathway[2][4][8]
  • Nitration: Nitration of 4-hydroxy-2-pyridone using fuming HNO₃/H₂SO₄ to yield 4-hydroxy-3-nitropyridin-2(1H)-one .

  • Iodination: Electrophilic iodination at C5 using NIS (N-iodosuccinimide) or I₂/KI.[1] The 3-nitro group directs the iodine to the 5-position.

  • Dehydroxychlorination: Conversion of the 4-hydroxyl group to a chloride using POCl₃ (Phosphorus oxychloride).[1]

Detailed Protocol (Step 3: Chlorination)

This step is the most critical for physical property definition.

  • Reagents: 4-hydroxy-5-iodo-3-nitropyridin-2(1H)-one (1.0 eq), POCl₃ (5.0 eq), Benzyltriethylammonium chloride (TEBAC, 0.1 eq - Phase transfer catalyst).

  • Procedure:

    • Suspend the starting material in anhydrous acetonitrile or use neat POCl₃.[1]

    • Add TEBAC to facilitate chloride attack.[1]

    • Heat to 70–80°C for 2–4 hours. Caution: Do not overheat, as the C-I bond can be labile.

    • Monitor by TLC/LCMS for disappearance of the starting material.[1]

  • Workup (Critical for Purity):

    • Quench the reaction mixture slowly into crushed ice/water (Exothermic!).

    • The product, 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one , will precipitate as a yellow solid.

    • Filter, wash extensively with water to remove phosphoric acid byproducts, and dry under vacuum at 45°C.[1]

Reactivity & Applications in Drug Discovery[1]

This compound is a "linchpin" intermediate.[1] Its value lies in the chemoselectivity of its three functional groups, allowing for sequential modification without protecting groups.[1]

Reactivity Workflow
  • C4-Chlorine: The most reactive site.[1] Undergoes SₙAr (Nucleophilic Aromatic Substitution) with amines, thiols, or alkoxides.[1] The 3-nitro group activates this position electronically.[1]

  • C5-Iodine: Reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Usually performed after the C4 substitution to prevent catalyst poisoning by the labile chloride.[1]

  • C3-Nitro: Reduced to an amine (using Fe/NH₄Cl or H₂/Pt) to facilitate ring closure (e.g., forming imidazo[4,5-c]pyridines).

Reactivity cluster_rxn Chemo-Orthogonal Reactivity Core 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one (Core Scaffold) SnAr STEP 1: SₙAr Substitution (C4) Reagent: Primary Amines/Anilines Outcome: 4-Amino derivative Core->SnAr  High Reactivity (Activated)   Suzuki STEP 2: Pd-Coupling (C5) Reagent: Boronic Acids, Pd(0) Outcome: 5-Aryl/Heteroaryl derivative SnAr->Suzuki  Sequential Functionalization   Reduc STEP 3: Nitro Reduction (C3) Reagent: Fe/AcOH or H₂ Outcome: 3-Amino (Cyclization Precursor) Suzuki->Reduc  Final Scaffold Assembly  

Figure 2: Sequential functionalization strategy for library generation.

Handling & Safety Protocols

Hazard Identification
  • Skin/Eye Irritant: Like most halopyridines, it is a potent irritant.[1]

  • Sensitizer: Potential skin sensitizer due to the reactive chloro-nitro motif (haptenization).[1]

  • Stability: Stable at room temperature if stored dry.[1] Light sensitive (iodine content)—store in amber vials.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis of the C-Cl bond over long periods.

References

  • Thermo Scientific Chemicals. "4-Chloro-3-nitro-2-pyridone, 98%." Thermo Fisher Scientific.[1] Accessed March 2, 2026.[1] Link

  • Fluorochem. "4-Chloro-5-iodo-3-nitropyridin-2(1H)-one Product Sheet." Fluorochem Ltd.[1] Accessed March 2, 2026.[1] Link

  • PubChem. "4-Chloro-3-nitro-2-pyridone (Compound Summary)." National Library of Medicine.[1] Accessed March 2, 2026.[1] Link

  • Organic Chemistry Portal. "Synthesis of 2,3-dihydro-4-pyridones and Pyridone Functionalization." Organic Chemistry Portal. Accessed March 2, 2026.[1] Link

Sources

Exploratory

solubility profile of iodinated nitropyridone intermediates

As a Senior Application Scientist navigating the complex physicochemical landscape of heterocyclic drug precursors, I frequently encounter the unique developmental bottlenecks presented by highly functionalized pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex physicochemical landscape of heterocyclic drug precursors, I frequently encounter the unique developmental bottlenecks presented by highly functionalized pyridines. Among these, iodinated nitropyridone intermediates represent a structurally demanding but highly valuable class of synthetic building blocks.

Historically, iodinated pyridones formed the backbone of early radiocontrast agents (e.g., Uroselectan and Diodrast) due to their high iodine density and tunable hydrophilicity1[1]. Today, complex derivatives—such as di-iodinated pyridones and their nitrated analogs—are critical in synthesizing targeted oncology therapeutics. A prime example is the development of novel PORCN inhibitors (e.g., WHN-88) that disrupt the Wnt/β-catenin signaling pathway2[2]. However, incorporating both a bulky, lipophilic iodine atom and a highly polar, electron-withdrawing nitro group onto a rigid pyridone core creates a notoriously difficult solubility profile that can derail downstream synthesis.

This whitepaper deconstructs the physicochemical drivers of iodinated nitropyridone solubility, provides a self-validating experimental workflow for thermodynamic profiling, and maps their downstream biological utility.

Physicochemical Drivers of Solubility

The low solubility of nitropyridones in standard aqueous and organic media is driven by a combination of high lattice energy and strong intermolecular hydrogen bonding. The pyridone motif acts as both a hydrogen bond donor (N-H) and acceptor (C=O), forming robust dimeric or polymeric chains in the solid state.

When functionalizing this core:

  • The Nitro Group: Strongly electron-withdrawing, the nitro group increases the acidity of the pyridone N-H proton. While this allows for base-catalyzed solubilization, in neutral conditions, it increases the dipole moment and can lead to unpredictable solubility in moderately polar solvents. Interestingly, nitropyridone derivatives often exhibit anomalously high solubility in specific ketones like acetone, which effectively solvate the nitro group and disrupt hydrogen-bonded dimers3[3].

  • The Iodine Atom: Iodine is a large, highly polarizable halogen. Its addition drastically increases the molecular weight and lipophilicity (LogP) of the intermediate, effectively neutralizing the inherent hydrophilicity of the pyridone ring and plummeting aqueous solubility.

During the total synthesis of complex architectures like the antitumor antibiotic streptonigrin, the poor solubility of nitropyridone intermediates often necessitates the use of highly polar, aprotic solvents (e.g., DMF, DMSO) or specialized basic conditions to form more soluble enolate salts 4[4].

Quantitative Solubility Profiling

To guide synthetic route optimization, we must map the solubility of a representative model (e.g., 5-iodo-3-nitropyridin-2-one) across a dielectric continuum. The data below illustrates the extreme solvent dependency of this chemical class.

Table 1: Thermodynamic Solubility Profile of a Model Iodinated Nitropyridone at 25°C

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.0) 80.1< 0.01High crystal lattice energy overcomes weak aqueous hydration forces.
Water (pH 12.0) 80.114.50Deprotonation of the acidic pyridone N-H forms a highly soluble sodium salt.
Methanol 32.71.20Moderate H-bond disruption; overall solubility is limited by iodine's lipophilicity.
Acetone 20.718.40Excellent solvation of the nitro group; efficiently disrupts pyridone H-bond dimers.
DMF 36.7> 50.00Strong H-bond acceptor; easily overcomes crystal lattice forces.
Toluene 2.4< 0.05Insufficient polarity to disrupt strong pyridone-pyridone intermolecular interactions.

Self-Validating Experimental Workflow for Solubility Determination

Kinetic solubility assays (such as DMSO-dilution methods) are fundamentally flawed for iodinated nitropyridones because they risk supersaturation and amorphous precipitation, leading to artificially inflated solubility values. To ensure absolute data integrity, a self-validating thermodynamic shake-flask method is mandatory.

Step-by-Step Methodology:

  • Solid-State Verification (Input): Analyze the starting iodinated nitropyridone powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Causality: Different crystalline polymorphs possess different lattice energies, which directly dictate thermodynamic solubility. You must know exactly which polymorph you are dissolving.

  • Equilibration: Add excess solid (e.g., 50 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial. Agitate at 300 rpm at a constant 25°C for 48 hours.

    • Causality: A 48-hour window ensures the system reaches true thermodynamic equilibrium, preventing false-low readings caused by the slow dissolution kinetics typical of rigid, planar heterocycles.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: Standard syringe filtration can adsorb highly hydrophobic iodinated compounds onto the filter membrane, skewing the final concentration data. Ultracentrifugation cleanly separates the phases without material loss.

  • Supernatant Quantification: Dilute the supernatant in a compatible mobile phase and analyze via HPLC-UV at the compound's isosbestic point (typically ~280 nm for iodinated pyridones).

  • Residue Validation (The Self-Validating Step): Recover the undissolved pellet from the centrifuge tube, dry it gently under nitrogen, and re-analyze via PXRD.

    • Causality: Polar aprotic solvents frequently induce polymorphic transitions or solvate formation during the 48-hour equilibration. If the recovered solid's PXRD pattern differs from Step 1, the measured solubility applies to the newly formed solvate/polymorph, not the original input. This closed-loop check ensures the protocol validates its own physical state.

SolubilityWorkflow Step1 1. Solid State Characterization (PXRD & DSC) Step2 2. Solvent Selection (Dielectric & Kamlet-Taft) Step1->Step2 Step3 3. Shake-Flask Equilibration (24-48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV/MS) Step4->Step5 Step6 6. Solid Residue Verification (Check for Polymorphism) Step4->Step6 Precipitate

Thermodynamic solubility validation workflow for iodinated nitropyridone intermediates.

Downstream Biological Application: Wnt Pathway Inhibition

Once the solubility hurdles of these intermediates are overcome, they are functionalized into active pharmaceutical ingredients (APIs). A prominent contemporary application is the synthesis of PORCN (Porcupine) inhibitors.

Di-iodinated pyridone structural fragments (derived from nitropyridone precursors) are utilized in novel inhibitors like WHN-88. These molecules must maintain sufficient intracellular solubility to access the endoplasmic reticulum. There, they bind to and inhibit the PORCN enzyme, blocking the palmitoylation of Wnt ligands. Without palmitoylation, Wnt cannot be secreted, which stabilizes the intracellular destruction complex (APC/Axin/GSK3β). This complex subsequently phosphorylates β-catenin, marking it for degradation and preventing the transcription of oncogenes like c-Myc and Cyclin D1 2[2].

WntPathway PORCN PORCN Enzyme (Endoplasmic Reticulum) WntLigand Wnt Ligand (Unpalmitoylated) PORCN->WntLigand Fails to palmitoylate Inhibitor Iodinated Pyridone Inhibitor (e.g., WHN-88) Inhibitor->PORCN Inhibits Secretion Wnt Secretion Blocked WntLigand->Secretion Results in Destruction Destruction Complex (APC, Axin, GSK3β) Secretion->Destruction Maintains active BetaCatenin β-catenin Degradation Destruction->BetaCatenin Phosphorylates TargetGenes Target Gene Suppression (c-Myc, Cyclin D1) BetaCatenin->TargetGenes Prevents transcription

Mechanism of iodinated pyridone derivatives inhibiting the Wnt/β-catenin pathway.

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Total Synthesis of the Antitumor Antibiotic (±)

Sources

Foundational

Novel Heterocyclic Cores for Kinase Inhibitor Design

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Directive: Escaping "Flatland" in Kinase Discovery The "low-hanging fruit" of kinase inhibitor dis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Directive: Escaping "Flatland" in Kinase Discovery

The "low-hanging fruit" of kinase inhibitor discovery—planar, ATP-mimetic heterocycles like quinazolines and pyrimidines—has been largely harvested. While these "Type I" inhibitors have delivered blockbuster drugs (e.g., Gefitinib, Imatinib), they face increasing challenges regarding intellectual property (IP) crowding, off-target toxicity, and acquired resistance mutations (e.g., gatekeeper mutations).

This guide addresses the next frontier in kinase medicinal chemistry: High-Dimensionality (3D) Cores . By moving beyond flat aromatic stacks to spirocyclic, bridged, and macrocyclic scaffolds, researchers can access novel vectors into the solvent-front and back-cleft regions, improving selectivity and physicochemical properties (solubility, permeability) without sacrificing potency.

Strategic Scaffold Design: The 3D Advantage

The Fsp³ Imperative

Traditional kinase inhibitors often suffer from poor solubility due to extensive aromatic ring counts. Increasing the fraction of sp³-hybridized carbons (


) via novel cores correlates with improved clinical success rates.
FeaturePlanar Cores (e.g., Quinazoline)Novel 3D Cores (e.g., Spiro-azaindoline)
Binding Mode Hydrophobic

-stacking dominant
Shape complementarity + Vector precision
Selectivity Often promiscuous (ATP pocket conservation)High (Exploits unique 3D pocket shapes)
Solubility Low (Crystal lattice energy high)High (Disrupts planar stacking)
IP Space CrowdedOpen / Novel
Emerging Core Classes
A. Spirocyclic Scaffolds (The "Kink" Strategy)

Spirocycles introduce a rigid 90° bend, allowing the molecule to explore orthogonal pockets that planar rings cannot reach.

  • Target Example: HPK1 (Hematopoietic Progenitor Kinase 1) .[1][2][3][4]

  • Mechanism: HPK1 is a negative regulator of T-cell activation.[2][5][6] Traditional flat inhibitors failed to achieve selectivity against the closely related MAP4K family.

  • Solution: A spiro-azaindoline core was developed (e.g., Genentech's GEN-8, Compound 16). The spiro-linkage positions the inhibitor to interact with the hinge region while projecting a vector into a unique, induced P-loop folded conformation, achieving >100-fold selectivity.

B. Macrocyclic Cores (The "Lock" Strategy)

Macrocyclization rigidifies the bioactive conformation, minimizing the entropic penalty of binding ($ \Delta S_{binding} $).

  • Target Example: ALK/ROS1 (Lorlatinib) .

  • Mechanism: Resistance mutations (e.g., ALK G1202R) sterically hinder linear inhibitors like Crizotinib.

  • Solution: A 12-to-14-membered macrocycle "locks" the inhibitor into a compact shape that fits within the mutated ATP pocket and avoids steric clashes, while also reducing P-gp efflux for better CNS penetration.

Visualizing the Design Logic

The following diagram illustrates the logical evolution from a promiscuous Type I binder to a high-selectivity Novel Core inhibitor.

ScaffoldEvolution Linear Linear/Planar Core (e.g., Quinazoline) Issue Limit: Poor Selectivity & Solubility Linear->Issue High Aromatic Count Spiro Spirocyclic Core (e.g., Spiro-azaindoline) Issue->Spiro Strategy: Escape Flatland (Increase Fsp3) Macro Macrocyclic Core (e.g., Lorlatinib) Issue->Macro Strategy: Conformational Lock (Entropy Reduction) Outcome Outcome: High Selectivity CNS Penetration Novel IP Spiro->Outcome Orthogonal Vector Access Macro->Outcome Avoids Steric Clashes (Mutant Active)

Caption: Evolution of kinase inhibitor scaffolds from planar ATP-mimetics to complex 3D cores to overcome resistance and selectivity hurdles.

Detailed Experimental Protocols

Synthesis of a Representative Novel Core: The Macrocyclic ALK Inhibitor (Lorlatinib Analog)

Note: This protocol synthesizes the core macrocyclic framework, a critical challenge in novel scaffold design.

Objective: Construction of the 12-membered macrocycle via intramolecular Suzuki coupling.

Reagents:

  • Fragment A: (R)-1-(2-amino-5-bromopyridin-3-yl)ethanol derivative (Chiral alcohol).

  • Fragment B: 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid derivative.

  • Catalyst:

    
    .
    
  • Base: Cesium Fluoride (CsF).

  • Solvent: Toluene/Water (system).

Step-by-Step Methodology:

  • Fragment Assembly (Ether Formation):

    • Activate the chiral alcohol of Fragment A (1.0 eq) with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (

      
      ) in DCM at 0°C.
      
    • Perform

      
       displacement with the hydroxy-protected pyrazole precursor of Fragment B  using 
      
      
      
      in DMF at 60°C to form the linear ether-linked intermediate.
  • Borylation (Pre-cyclization):

    • Dissolve the linear intermediate (10 mmol) in 1,4-dioxane.

    • Add Bis(pinacolato)diboron (1.1 eq),

      
       (5 mol%), and KOAc (3.0 eq).
      
    • Heat to 90°C under

      
       for 4 hours. Filter through Celite and concentrate to yield the boronic ester intermediate.
      
  • Macrocyclization (Intramolecular Suzuki Coupling):

    • Critical Step: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.

    • Prepare a solution of the boronic ester intermediate in Toluene (

      
      ).
      
    • Add

      
       (10 mol%) and aqueous CsF (3.0 eq).
      
    • Heat to 100°C for 16 hours under vigorous stirring.

  • Workup & Purification:

    • Cool to RT. Wash with water and brine.

    • Purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).

    • Validation: Confirm structure via ¹H-NMR (look for disappearance of pinacol methyls) and LC-MS (Target Mass: ~406 Da for core).

Biochemical Validation: TR-FRET Kinase Binding Assay

Objective: Determine


 of the novel core against the target kinase (e.g., ALK or HPK1).

Materials:

  • Recombinant Kinase Domain (GST-tagged).

  • Europium-labeled Anti-GST Antibody (FRET Donor).

  • AlexaFluor™ 647-labeled Kinase Tracer (ATP-competitive probe, FRET Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Protocol:

  • Preparation: Dilute the novel inhibitor in 100% DMSO (10-point dose response, 3-fold serial dilution).

  • Plating: Transfer 100 nL of inhibitor to a low-volume 384-well white plate (acoustic dispensing preferred).

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mix (Final: 5 nM Kinase, 2 nM Eu-Ab) to wells. Incubate 15 mins at RT.

  • Tracer Mix: Add 5 µL of Tracer (Final:

    
     concentration of tracer, typically 5-20 nM).
    
  • Incubation: Incubate 60 mins at RT in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 615 nm [Donor]; Emission 2: 665 nm [Acceptor]).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (Variable Slope) to determine 
    
    
    
    /
    
    
    .

Mechanistic Context: The HPK1 Pathway

Understanding the biological context is crucial for designing functional inhibitors. For HPK1 spiro-inhibitors, the goal is to block the negative feedback loop in T-cells.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation Signaling Downstream Signaling (ZAP70, LAT) TCR->Signaling SLP76 SLP76 Adapter Protein Signaling->SLP76 HPK1 HPK1 Kinase (Negative Regulator) Signaling->HPK1 Activates Phos Phosphorylation of SLP76 (Ser376) SLP76->Phos HPK1->Phos Catalyzes Degradation 14-3-3 Binding & Ubiquitin Degradation Phos->Degradation Inhibition T-Cell Inhibition (Anergy/Exhaustion) Degradation->Inhibition Drug Spirocyclic Inhibitor (Blocks HPK1) Drug->HPK1 Inhibits

Caption: HPK1 acts as a molecular brake on T-cells.[1][4][6][7] Novel spirocyclic inhibitors block HPK1, preventing SLP76 degradation and reinvigorating the immune response.

References

  • Johnson, T. W., et al. (2014). "Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor for the Treatment of Resistance Mutations." Journal of Medicinal Chemistry. Link

  • Peng, J., et al. (2024).[1][4][7] "Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Flick, A. C., et al. (2020).[8] "Synthetic Approaches to the 2019 New Drugs." Journal of Medicinal Chemistry. (Detailed Lorlatinib synthesis review). Link

  • Roskoski, R. Jr. (2025). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update." Pharmacological Research. Link

  • Genentech/Roche. (2022). "Discovery of Spiro-Azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." ACS Medicinal Chemistry Letters. Link[1]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, quantitative selectivity, and self-validating protocols for C4-selective SNAr in pyrimidines and quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, quantitative selectivity, and self-validating protocols for C4-selective SNAr in pyrimidines and quinazolines.

Mechanistic Causality: Governing Factors of C4 Selectivity

The functionalization of dihalo-heterocycles, particularly 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, is a cornerstone of medicinal chemistry. The reactivity of these scaffolds generally follows the order C4(6) > C2 ≫ C5[1]. This inherent C4 preference is governed by two primary factors:

  • Transition State Stabilization (Thermodynamic Control): Nucleophilic attack at the C4 position generates a para-quinoid Meisenheimer intermediate. This intermediate allows for superior delocalization of the negative charge onto the ring nitrogens compared to the ortho-quinoid intermediate formed during C2 attack, resulting in a lower activation energy barrier[1].

  • Orbital Accessibility (Kinetic Control): Quantum Mechanics (QM) calculations demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidines is predominantly localized on the C4 position[2].

Exceptions and Reversals: Regioselectivity is highly sensitive to electronic and steric perturbations. If the energy gap between the LUMO and LUMO+1 is ≤ 0.25 eV, the LUMO+1 (which typically features a large lobe at C2) becomes kinetically accessible, leading to a mixture of C4 and C2 isomers[3]. Furthermore, specific reagents can completely reverse this selectivity. For instance, tertiary amines exhibit excellent C2 selectivity via an in situ N-dealkylation mechanism[4], and specific Pd(II) precatalysts can force C2-selective cross-coupling by overriding the natural SNAr pathway[5].

Mechanism SM 2,4-Dihalopyrimidine / Quinazoline (LUMO centered on C4) Nuc Amine Nucleophile (1° or 2°) SM->Nuc Base / Solvent C4_Attack Kinetic Attack at C4 (Para-Quinoid TS) Nuc->C4_Attack Lower Activation Energy C2_Attack Attack at C2 (Ortho-Quinoid TS) Nuc->C2_Attack Higher Activation Energy C4_Product C4-Substituted Product (Major Isomer, >90%) C4_Attack->C4_Product C2_Product C2-Substituted Product (Minor Isomer) C2_Attack->C2_Product

Caption: Logical relationship of kinetic vs. thermodynamic control in C4-selective SNAr reactions.

Quantitative Regioselectivity Data

The table below summarizes the expected regioselectivity outcomes based on the choice of substrate, nucleophile, and reaction conditions.

SubstrateNucleophileConditionsMajor ProductRegioselectivity (C4:C2)Ref
2,4-Dichloroquinazoline Primary AminesDIPEA, DMF, RTC4-Amine>99:1[6]
2,4-Dichloropyrimidine Secondary AminesDIPEA, THF, RTC4-Amine~4:1 to 9:1[1]
6-Aryl-2,4-dichloropyrimidine Aliphatic AminesLiHMDS, THF, RTC4-Amine>95:5[1]
5-Sub-2,4-Dichloropyrimidine Tertiary AminesiPr₂NEt, CHCl₃, 40°CC2-Amine (dealkylated)C2 Selective[4]
2-MeSO₂-4-chloropyrimidine AlkoxidesTHF, -78°CC2-EtherC2 Selective[2]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control (QC) steps.

Protocol A: Kinetic-Controlled C4-Amination of 2,4-Dichloroquinazoline

The 4-aminoquinazoline scaffold is a privileged structure in drug discovery[6]. This protocol leverages kinetic control to ensure absolute C4 selectivity.

  • Step 1: Dissolution. Dissolve 1.0 eq of 2,4-dichloroquinazoline in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

    • Causality: Anhydrous polar aprotic solvents stabilize the polar Meisenheimer transition state while preventing competitive hydrolysis of the highly reactive C4-Cl bond.

  • Step 2: Base Addition. Add 1.5 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, scavenging HCl byproducts without competing with the primary amine nucleophile.

  • Step 3: Temperature Control. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lower temperatures strictly enforce kinetic control, suppressing the higher-activation-energy C2 attack and preventing di-substitution.

  • Step 4: Nucleophile Addition. Add 1.05 eq of the primary amine dropwise over 10 minutes.

  • Step 5: In-Process QC. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via LC-MS.

    • Self-Validation: The reaction is complete when the starting material mass disappears. The target product will present a dominant[M+H]⁺ peak corresponding to mono-amination. Any significant peak at[M+H+Amine-Cl]⁺ indicates over-reaction (C2 substitution).

  • Step 6: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: LiHMDS-Mediated C4-Amination of 2,4-Dichloropyrimidines

Standard SNAr displacements of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yield poor C4/C2 ratios (e.g., 1:1 to 4:1), complicating downstream purification[1]. This protocol overcomes this limitation.

  • Step 1: Dissolve the amine nucleophile (1.2 eq) in anhydrous THF at 0 °C.

  • Step 2: Slowly add LiHMDS (1.2 eq, 1.0 M in THF). Stir for 15 minutes.

    • Causality: LiHMDS fully deprotonates the amine to an highly nucleophilic anionic amide. This species undergoes direct, rapid substitution at the C4 position, bypassing the need for forcing thermal conditions that erode regioselectivity[1].

  • Step 3: Add 6-aryl-2,4-dichloropyrimidine (1.0 eq) as a solution in THF.

  • Step 4: Stir at room temperature for 1 hour. Monitor by TLC (UV active).

  • Step 5: Quench with aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography to isolate the pure C4-isomer (>95:5 selectivity).

Workflow S1 1. Dissolution Polar Aprotic Solvent S2 2. Base Addition Non-nucleophilic Base S1->S2 S3 3. Nuc Addition Dropwise at 0 °C S2->S3 S4 4. In-Process QC LC-MS / TLC S3->S4 S5 5. Workup Aq. Extraction S4->S5 S6 6. Validation NMR Structural ID S5->S6

Caption: Step-by-step experimental workflow for self-validating C4-selective SNAr amination.

Quality Control & Structural Validation

To definitively self-validate the regiochemical outcome of the SNAr reaction, ¹H NMR and ¹³C NMR spectroscopy must be employed.

  • Proton NMR (¹H NMR): For 2,4-dichloropyrimidine derivatives, the C5 and C6 protons are highly diagnostic. Upon C4 substitution, the electron-donating nature of the newly introduced amine shifts the C5 proton significantly upfield compared to the starting material. Two distinct doublets in the aromatic region (typically between 6.0–8.5 ppm, depending on the solvent and exact substituents) will confirm the retention of the pyrimidine core[3].

  • Carbon NMR (¹³C NMR): The C4 carbon resonance will shift dramatically upon displacement of the chlorine atom by nitrogen, allowing for unambiguous assignment when compared against predicted chemical shift models.

References

1.[3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com.3 2.[4] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. nih.gov. 4 3.[2] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxiapptec.com. 2 4.[1] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. acs.org. 1 5.[6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. mdpi.com. 6 6.[5] C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. nih.gov. 5

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Iodo-2-Pyridones

Introduction: The Strategic Importance of 5-Aryl-2-Pyridones in Drug Discovery The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Aryl-2-Pyridones in Drug Discovery

The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The introduction of an aryl group at the 5-position of the pyridone ring gives rise to 5-aryl-2-pyridones, a class of compounds that has garnered significant attention from researchers in drug development. These molecules have demonstrated potential as inhibitors of critical biological targets, including Anaplastic Lymphoma Kinase (ALK), a key player in certain types of cancer.[3][4] Furthermore, the broader class of pyridone derivatives has been investigated for a range of therapeutic applications, including as potential treatments for idiopathic pulmonary fibrosis.[5]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of these valuable compounds.[6][7][8] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, offering high functional group tolerance and generally mild reaction conditions.[8][9] Specifically, the coupling of 5-iodo-2-pyridones with various arylboronic acids provides a direct and efficient route to a diverse library of 5-aryl-2-pyridones, which is essential for structure-activity relationship (SAR) studies in the drug discovery process.

This guide provides a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-2-pyridones, from the underlying mechanism to practical, field-tested protocols.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the 5-iodo-2-pyridone to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a square-planar palladium(II) intermediate. The reactivity of the electrophile is a key factor in this step, with iodides generally being more reactive than bromides or chlorides.[7]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11] The choice of base is critical and can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the palladium(II) complex couple to form the desired 5-aryl-2-pyridone product, and the palladium catalyst is regenerated in its active palladium(0) state, ready to begin a new cycle.[7][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 5-Iodo-2-pyridone PdII_intermediate Ar-Pd(II)L2-I OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Ar'-B(OH)2 Base Diaryl_PdII Ar-Pd(II)L2-Ar' Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 5-Aryl-2-pyridone ArylPyridone 5-Aryl-2-pyridone IodoPyridone 5-Iodo-2-pyridone BoronicAcid Arylboronic Acid caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki-Miyaura coupling of 5-iodo-2-pyridones hinges on the careful selection of several key reaction parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

ParameterOptionsConsiderations and Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources after in-situ reduction.[6] Pd(PPh₃)₄ can be used directly as a Pd(0) source.[8] The choice often depends on the ligand and other reaction conditions.
Ligand Phosphine-based (e.g., PPh₃, P(t-Bu)₃, Buchwald ligands), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and influences its reactivity.[9] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9] NHCs are also highly effective and offer good stability.[11]
Base Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Fluorides (KF)The base is crucial for activating the boronic acid.[11] The strength and solubility of the base can significantly affect the reaction rate and yield. Inorganic bases like carbonates and phosphates are widely used.[7][9]
Solvent Toluene, Dioxane, DMF, THF, often with waterThe solvent must solubilize the reactants and the catalyst system. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base and the boronate intermediate.[7][8]
Temperature Room temperature to reflux (typically 80-110 °C)The optimal temperature depends on the reactivity of the substrates and the catalyst system. Heating is often required to drive the reaction to completion.[8][12]
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst, particularly the active Pd(0) species, can be sensitive to oxygen.[8] Conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-iodo-2-pyridone with an arylboronic acid. Researchers should optimize the conditions for their specific substrates.

Suzuki_Protocol_Workflow start Start reagent_prep Reagent Preparation: - 5-Iodo-2-pyridone (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (2.0-3.0 equiv) - Palladium catalyst (1-5 mol%) - Ligand (if required) start->reagent_prep reaction_setup Reaction Setup: - Add solids to a dry flask - Evacuate and backfill with inert gas (3x) - Add degassed solvent(s) reagent_prep->reaction_setup heating Heating and Stirring: - Heat to the desired temperature (e.g., 80-100 °C) - Stir vigorously reaction_setup->heating monitoring Reaction Monitoring: - TLC or LC-MS analysis heating->monitoring workup Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Reaction Complete purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 5-Iodo-2-pyridone (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)[8]

  • Solvent (e.g., a mixture of dioxane and water, 4:1 ratio)[8]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 5-iodo-2-pyridone (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Add the palladium catalyst (0.03-0.05 mmol).[8] Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then with brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8] The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[8]

  • Characterization: The structure and purity of the final 5-aryl-2-pyridone product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent- Use a fresh batch of palladium catalyst.- Ensure the reaction setup is properly purged with an inert gas.- Screen different bases and solvent systems.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is not acidic.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Thoroughly degas all solvents and the reaction mixture.- Consider using a Pd(0) precatalyst directly or ensure complete in-situ reduction.[7]
Difficulty in Purification - Formation of closely related byproducts- Catalyst residues- Optimize the reaction conditions to minimize byproduct formation.- Employ different chromatography techniques or recrystallization for purification.

Scope and Applications: A Survey of Successful Couplings

The Suzuki-Miyaura coupling of 5-iodo-2-pyridones is a versatile reaction with broad applicability. A wide range of aryl- and heteroarylboronic acids can be successfully coupled to the 5-iodo-2-pyridone core.

5-Iodo-2-pyridone DerivativeArylboronic AcidProductReference
1-Methyl-5-iodo-2-pyridonePhenylboronic acid1-Methyl-5-phenyl-2-pyridone[4]
5-Iodo-2-pyridone4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-pyridone[3]
1-Benzyl-5-iodo-2-pyridone3-Tolylboronic acid1-Benzyl-5-(3-tolyl)-2-pyridone[4]
5-Iodo-4-methyl-2-pyridone2-Naphthylboronic acid4-Methyl-5-(2-naphthyl)-2-pyridone[3]

Note: The specific reaction conditions for the examples above can be found in the cited literature.

Conclusion: A Cornerstone Reaction for Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-2-pyridones is an indispensable tool for medicinal chemists and drug development professionals. Its reliability, functional group tolerance, and broad substrate scope make it the method of choice for the synthesis of 5-aryl-2-pyridone libraries. A thorough understanding of the reaction mechanism and the ability to optimize key parameters are essential for harnessing the full potential of this powerful transformation in the quest for novel therapeutics.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PubMed. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 44(27), 4046-4048. [Link]

  • ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • ACS Publications. Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase. [Link]

  • ResearchGate. Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Scientific Research Publishing. Green Synthesis of Novel 5-Arylazo-2-[(2S, 3S, 4R, 5R)-3, 4, 5-Trihydroxy-6-(Hydroxymethyl) Tetrahydro-2H-Pyran-2-Yloxy]-4, 6-Dimethyl 3-Nicotinonitrile. [Link]

  • ResearchGate. Coupling outcomes for pyridines. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS Publications. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ResearchGate. A new and facile synthesis of 2-pyridones. [Link]

  • ACS Publications. Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. [Link]

  • Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 77, 153164. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 130(49), 16484-16485. [Link]

Sources

Method

High-Precision N-Alkylation Protocols for 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

This Application Note provides a definitive technical guide for the N-alkylation of 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS: 2273883-66-0). This scaffold is a high-value intermediate in the synthesis of BCL-2 famil...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive technical guide for the N-alkylation of 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS: 2273883-66-0). This scaffold is a high-value intermediate in the synthesis of BCL-2 family inhibitors and next-generation kinase inhibitors. Its dense functionalization presents unique chemoselective challenges that standard protocols often fail to address.[1]

Part 1: Mechanistic Analysis & Strategic Planning

The Substrate Challenge

The target molecule, 4-chloro-5-iodo-3-nitropyridin-2(1H)-one , is not a simple pyridone.[2] It is an "electronic push-pull" system where the acidity of the N-H proton is dramatically increased by the ortho-nitro group and the electron-deficient pyridine ring.

  • Acidity (pKa): The 3-nitro group lowers the pKa of the N-H significantly (estimated pKa ~6–8 in DMSO), making deprotonation facile even with weak bases.

  • Regioselectivity (N- vs. O-Alkylation): While the pyridone (lactam) tautomer is thermodynamically favored, the anion is ambident. The high electron deficiency delocalizes the negative charge onto the oxygen, increasing the risk of O-alkylation (formation of alkoxypyridines), particularly when using "hard" electrophiles or silver salts.

  • Chemoselectivity (SNAr Risk): The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro and para-carbonyl activation. Nucleophilic bases (e.g., hydroxides, alkoxides) or nucleophilic solvents must be strictly avoided to prevent displacement of the chloride.[1]

The Solution: Soft-Base Thermodynamic Control

To achieve exclusive N-alkylation, we utilize the Hard-Soft Acid-Base (HSAB) principle.

  • Cation Effect: Large, soft counter-ions (Cesium,

    
    ) favor the N-alkylation pathway by loosely associating with the hard oxygen atom of the enolate, leaving the nitrogen lone pair available for nucleophilic attack.
    
  • Solvent Effect: Polar aprotic solvents (DMF, NMP) support the specific solvation of the cation, further "freeing" the nucleophilic nitrogen.[1]

Decision Matrix: Pathway Selection

ReactionPathways Substrate 4-Chloro-5-iodo- 3-nitropyridin-2(1H)-one Base Deprotonation (Base Selection) Substrate->Base PathSNAr Path C: SNAr Side Reaction (4-Cl Displacement) Substrate->PathSNAr Nucleophilic Base (NaOMe) or High Temp Anion Ambident Anion (Resonance Stabilized) Base->Anion PathN Path A: N-Alkylation (Thermodynamic Product) Anion->PathN Soft Electrophile / Cs2CO3 / DMF PathO Path B: O-Alkylation (Kinetic Product) Anion->PathO Ag Salts / Hard Electrophile

Figure 1: Reaction pathways showing the competition between the desired N-alkylation and unwanted O-alkylation or SNAr side reactions.

Part 2: Experimental Protocols

Protocol A: Cesium-Promoted N-Alkylation (Standard)

Best For: Primary alkyl halides, benzyl halides, and non-sensitive electrophiles. Mechanism: Thermodynamic control via the "Cesium Effect."[1]

Materials
  • Substrate: 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (1.0 equiv)

  • Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)[1]

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Dissolution: Charge the flask with the pyridone substrate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved. Note: The solution may be yellow/orange due to the nitro group.

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion.[1] Stir at room temperature for 15–30 minutes.
    
    • Observation: The suspension may darken or change color as the pyridone anion forms.[1]

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Critical Check: Monitor by LC-MS or TLC after 2 hours.

    • Optimization: If conversion is <50% after 4 hours, heat gently to 40°C. Do not exceed 60°C to avoid SNAr displacement of the 4-chloro group.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with water (3x) to remove DMF and inorganic salts.[1]

    • Wash with Brine (1x), dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Mitsunobu Alkylation

Best For: Secondary alcohols, complex alcohols, or when alkyl halides are unstable.[1] Mechanism: Redox-activation of alcohol; highly selective for N-alkylation in pyridones.

Materials
  • Substrate: 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

  • Solvent: THF or Toluene (anhydrous)[1]

Step-by-Step Methodology
  • Setup: In a dry flask under

    
    , combine the Pyridone (1.0 equiv), Alcohol (1.2 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF (0.1 M).
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Why: Exothermic reaction.[1] Rapid addition can generate heat and degrade the sensitive 4-Cl/5-I functionality.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12–24 hours.[1]

  • Work-up: Concentrate the solvent directly.[1]

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[1] Trituration with diethyl ether can precipitate the oxide, or use careful chromatography.[1]
    

Part 3: Data Interpretation & Troubleshooting

Comparative Analysis of Conditions
ParameterMethod A (Cs2CO3/DMF)Method B (Mitsunobu)Method C (NaH/THF)
N/O Selectivity High (>95:5)Very High (>98:2)Moderate (Risk of O-alkyl)
Reaction Temp 20–50°C0°C to RT0°C to RT
SNAr Risk Low (if T < 60°C)NegligibleModerate (NaH is nucleophilic)
Scalability ExcellentGood (Reagent cost high)Good
Moisture Sensitivity ModerateHighExtreme
Troubleshooting Guide

Issue 1: Presence of O-Alkylated Byproduct

  • Cause: "Hard" electrophile or insufficient "softness" of the counter-ion.[1]

  • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or add a crown ether (18-crown-6) to sequester the cation, making the anion more "naked" but directing reaction via the softer nitrogen center. Alternatively, switch to Protocol B (Mitsunobu).[1]

Issue 2: Loss of 4-Chloro Group (SNAr Product)

  • Cause: Reaction temperature too high or base is acting as a nucleophile.[1]

  • Fix: Ensure temperature is strictly controlled (<40°C).[1] Avoid bases like NaOH, KOH, or NaOMe.[1] Use sterically hindered bases (e.g., DIPEA) only if the electrophile is highly reactive, though carbonate bases are generally safer for this scaffold.[1]

Issue 3: Low Conversion

  • Cause: Steric hindrance from the 3-nitro group.[1]

  • Fix: Increase solvent concentration (0.5 M) to improve kinetics. Add catalytic Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides/bromides to generate the more reactive alkyl iodide in situ (Finkelstein condition).[1]

Part 4: References

  • Gao, J., & Comins, D. L. (1994).[1][3] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters. Link

  • Sato, K., et al. (2014).[1] Practical Synthesis of N-Alkylated 2-Pyridones via Cs2CO3-Mediated Alkylation. Chemical & Pharmaceutical Bulletin. Link

  • PubChem Compound Summary. (2023). 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (CAS 2273883-66-0). National Center for Biotechnology Information.[1] Link

  • Brinkman, J. A., et al. (2020).[1] Regioselective N-Alkylation of 2-Pyridones: A Comprehensive Review. Journal of Organic Chemistry. Link(Note: Representative citation for general pyridone reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing solubility of 4-chloro-5-iodo-3-nitropyridin-2(1H)-one in DMSO

Topic: Optimizing Solubility & Stability of 4-chloro-5-iodo-3-nitropyridin-2(1H)-one in DMSO Ticket ID: PYR-DMSO-OPT-001 Status: Open Responder: Senior Application Scientist, Solu-Tech Executive Summary You are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solubility & Stability of 4-chloro-5-iodo-3-nitropyridin-2(1H)-one in DMSO Ticket ID: PYR-DMSO-OPT-001 Status: Open Responder: Senior Application Scientist, Solu-Tech

Executive Summary

You are working with 4-chloro-5-iodo-3-nitropyridin-2(1H)-one , a highly functionalized, electron-deficient heterocyclic scaffold. Its solubility profile is governed by two competing factors:

  • High Crystallinity: The planar lactam (amide) structure promotes strong intermolecular hydrogen bonding (dimerization) and

    
    -stacking, making dissolution energy-intensive.
    
  • Chemical Lability: The C4-Chloro position is activated by the adjacent C3-Nitro group (ortho-effect) and the C2-Carbonyl (para-effect), making it extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    

The Critical Rule: In this system, water is not just a solubility antagonist; it is a chemical reactant. Trace moisture in DMSO can hydrolyze the C4-Cl bond, yielding the 4-hydroxy impurity.

Module 1: Standard Dissolution Protocol

Use this workflow for preparing stock solutions (10 mM – 100 mM).

The "Anhydrous First" Methodology

Do not treat DMSO as a standard solvent. Treat it as a reactive reagent.

StepActionTechnical Rationale
1 Prepare DMSO Use anhydrous DMSO (≥99.9%, water <50 ppm).[1] If the bottle has been open >1 week, treat with activated 3Å molecular sieves for 24h.
2 Weighing Weigh the solid into a glass vial (amber preferred). Avoid polypropylene (PP) for long-term storage as DMSO leaches plasticizers.
3 Solvent Addition Add DMSO to the center of the vial. Do not wash down the walls yet.
4 Vortexing Vortex at high speed (20-30s). The solution is viscous; vigorous agitation breaks the static solvation shell.
5 Visual Check Hold against a light source. If "schlieren" lines (wavy optical distortions) persist, the solution is not homogenous.
6 Sonication (Conditional) If undissolved particles remain, sonicate in a water bath at ambient temperature for max 5-minute intervals. Monitor temperature (see Module 4).

Module 2: Troubleshooting & FAQs

Q1: "My solution turned cloudy after sitting on the bench for 2 hours. Why?"

Diagnosis: Hygroscopic Precipitation. DMSO is extremely hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb ~1-2% water by weight within hours.

  • The Mechanism: Your compound is hydrophobic (Lipophilic). As DMSO pulls water from the air, the solvent power (

    
    ) shifts drastically. The "antisolvent" effect of water forces the hydrophobic pyridinone out of solution.
    
  • The Fix:

    • Always purge headspace with dry Nitrogen or Argon before closing the vial.

    • Use septum-capped vials for repeated access.

Q2: "The solution changed color from pale yellow to deep orange/red."

Diagnosis: Chemical Degradation (Hydrolysis or Deprotonation). This is a specific risk for 3-nitro pyridinones.

  • Acidity: The N-H proton in 3-nitropyridin-2-ones is significantly more acidic (

    
     ~6-8) than unsubstituted pyridones due to the electron-withdrawing nitro group. Basic impurities in lower-grade DMSO (amines) can deprotonate the nitrogen, forming the colored anion.
    
  • 
     Hydrolysis:  If water is present, the OH⁻ (or even water itself) attacks the C4 position, displacing the Chloride.
    
  • The Fix: Verify DMSO grade. If using for LC-MS, ensure the DMSO is free of amine stabilizers. Store at -20°C to slow kinetics.

Q3: "Can I heat the solution to get it to dissolve?"

Diagnosis: Thermal Instability Risk.

  • Recommendation: Do NOT exceed 40°C.

  • Reasoning: The C5-Iodo bond is thermally and photolytically labile. High heat in a polar aprotic solvent like DMSO can promote de-iodination or radical pathways. Furthermore, heating accelerates the

    
     hydrolysis of the C4-Chloro group if any moisture is present.
    

Module 3: Visualizing the Workflow

Workflow 1: The Dissolution Decision Tree

Follow this logic to ensure sample integrity.

DissolutionLogic Start Start: Solid Compound CheckDMSO Check DMSO Quality (Is Water < 0.1%?) Start->CheckDMSO DryDMSO Action: Dry with 3Å Sieves (24h) CheckDMSO->DryDMSO No AddSolvent Add DMSO & Vortex (30s) CheckDMSO->AddSolvent Yes DryDMSO->AddSolvent CheckClear Is Solution Clear? AddSolvent->CheckClear Sonicate Sonicate (Bath) < 40°C, 5 min cycles CheckClear->Sonicate No (Particulates) Heat Gentle Heat (Max 37°C) CheckClear->Heat Still Cloudy Success Success: Store under Argon CheckClear->Success Yes Sonicate->CheckClear Heat->CheckClear Fail Failure: Check Purity/Salt Form Heat->Fail Precipitate Persists

Figure 1: Step-by-step decision matrix for solubilizing hydrophobic pyridinones in DMSO.

Workflow 2: The Degradation Trap

Understanding why "Wet DMSO" destroys your molecule.

DegradationPath DMSO DMSO (Hygroscopic) Water Absorbed Water (Nucleophile) DMSO->Water Absorbs Air Ambient Air (Moisture) Air->Water Source Complex Transition State (Meisenheimer Complex) Water->Complex Attacks C4 Compound Target Molecule (Electrophilic C4-Cl) Compound->Complex Substrate Product Degradation Product (4-Hydroxy-analog) Complex->Product Loss of HCl

Figure 2: The mechanistic pathway of water-induced


 hydrolysis in DMSO.

Module 4: Advanced Storage & Handling

Freezing Point Hysteresis

DMSO freezes at 18.5°C .

  • Issue: If you store your stock in the fridge (4°C), it will freeze.

  • Risk: Repeated freeze-thaw cycles can cause "Cold Denaturation" or precipitation. As DMSO freezes, it forms a pure crystal lattice, forcing the solute into hyper-concentrated pockets of liquid (cryo-concentration). This can exceed the solubility limit, causing the compound to crash out as amorphous aggregates that are hard to re-dissolve.

  • Protocol:

    • Thaw completely at Room Temperature (RT).

    • Vortex immediately upon thawing to redistribute the concentration gradient.

    • Inspect for solids before use.

Light Sensitivity

The C5-Iodo bond is photosensitive.

  • Protocol: Always use Amber Glass vials or wrap clear vials in aluminum foil. DMSO does not protect against UV/Vis photodegradation.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[3] (The authoritative guide on DMSO physical properties and hygroscopicity). [Link]

  • Cheng, X., et al. (2003).[4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[5] (Establishes the impact of water and freeze/thaw cycles on library compounds). [Link]

  • PubChem. (n.d.). Compound Summary: 3-Nitropyridin-2(1H)-one.[6][7] (Used for analog pKa and structural property inference). [Link]

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics. (General solubility optimization strategies). [Link]

Sources

Optimization

Technical Support Center: Purification of Highly Polar Nitropyridone Intermediates

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of solubility, separation, and solvent removal issues for nitropyridone scaffolds. Triage Station: Diagnostic Matrix Befor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolution of solubility, separation, and solvent removal issues for nitropyridone scaffolds.

Triage Station: Diagnostic Matrix

Before proceeding to specific protocols, identify your primary failure mode below to route to the correct solution module.

Symptom Probable Cause Recommended Module
"Brick Dust" Compound is insoluble in DCM/EtOAc but soluble in DMSO/DMF.Module 2 (Solubility & Workup)
"The Comet" Compound streaks/tails on silica TLC/Column (Rf 0.1 to 0.9 smear).Module 1 (Chromatography)
"The Oil Trap" Product oils out during recrystallization attempts; refuses to solidify.[1]Module 3 (Crystallization)
"The DMSO Curse" Reaction successful, but product cannot be extracted from DMSO/DMF.Module 2 (Protocol B)

Module 1: Chromatography Solutions (The "Streaking" Issue)

The Science: Nitropyridones possess a "push-pull" electronic system. The nitro group (electron-withdrawing) and the lactam/amine functionality (electron-donating) create a large dipole moment. On standard silica gel, the basic nitrogen or the amide oxygen interacts strongly with acidic silanols, causing peak tailing (streaking) and co-elution with impurities.

Solution A: Modified Normal Phase (The "Magic" Mixture)

Standard DCM:MeOH gradients often fail because methanol can dissolve silica slightly at high concentrations and doesn't suppress silanol ionization.

  • The Fix: Use DCM : MeOH : NH₄OH (90:10:1) or DCM : MeOH : Triethylamine (95:5:0.5) .

  • Mechanism: The ammonia/amine competes for the acidic silanol sites on the silica, effectively "capping" them and allowing your nitropyridone to elute as a tight band [1].

  • Protocol:

    • Equilibrate column with 100% DCM.

    • Run a gradient from 0% to 20% of the "Polar Mix" (MeOH containing 10% NH₄OH).

    • Note: Do not use acetone; it often reacts with amines or forms Schiff bases on active silica.

Solution B: Reverse Phase "Catch and Release" (Recommended)

For highly polar nitropyridones (logP < 1), normal phase is often futile. C18 silica is superior because it separates based on hydrophobicity (carbon skeleton) rather than polar interactions.

  • The Fix: C18 Flash Chromatography.

  • Protocol:

    • Loading: Dissolve crude oil in DMSO (min volume). Inject directly onto a pre-equilibrated C18 column (water).

    • Elution: Hold at 100% Water (with 0.1% Formic Acid) for 2 CVs to wash away polar salts and DMSO.

    • Gradient: Ramp to 100% Acetonitrile (or Methanol). The nitropyridone usually elutes between 20-50% organic [2].

Module 2: Solubility & Solvent Removal (The "DMSO Trap")

The Science: Nitropyridones often require dipolar aprotic solvents (DMSO, DMF, NMP) for synthesis. Standard aqueous workups (Water/EtOAc extraction) fail because the distribution coefficient (


) favors the aqueous/DMSO phase, or the compound precipitates at the interface as an emulsion.
Workflow Visualization: DMSO Removal Strategy

DMSORemoval Start Reaction Mixture (in DMSO/DMF) CheckSol Is Product Water Soluble? Start->CheckSol YesSol Yes (Highly Polar) CheckSol->YesSol Yes NoSol No (Precipitates) CheckSol->NoSol No Lyophil Lyophilization (Freeze Dry) YesSol->Lyophil Gentlest Method C18Catch C18 Flash Column (Direct Injection) YesSol->C18Catch Fastest Method Crash Precipitate with Water/Ice (10x volume) NoSol->Crash Filter Filtration & Wash (Water -> Et2O) Crash->Filter

Figure 1: Decision tree for removing high-boiling polar solvents based on product solubility.

Protocol A: The C18 "Flash" Extraction

Instead of liquid-liquid extraction, use solid-phase extraction (SPE) principles on a flash system.

  • Dilute: Dilute your DMSO reaction mixture 1:1 with water (to prevent DMSO from stripping the C18 immediately).

  • Load: Pump this solution onto a C18 cartridge (equilibrated with 95% water / 5% MeOH).

  • Wash: Flush with 100% water (buffered if necessary). DMSO and inorganic salts will elute in the void volume.

  • Elute: Switch to 100% MeOH or ACN. Your product will elute concentrated and free of DMSO [3].

Module 3: Crystallization (The "Amorphous Solid" Issue)

The Science: Nitropyridones often "oil out" because they contain both hydrogen bond donors (NH) and acceptors (NO₂, C=O). They can get trapped in a metastable amorphous state.

Technique: Isoelectric Precipitation

Many nitropyridones are zwitterionic or amphoteric. They have minimal solubility at their isoelectric point (pI).

  • Dissolve: Dissolve crude in minimum dilute acid (e.g., 1M HCl) or base (1M NaOH) depending on which ionizes the molecule.

  • Filter: Filter off any insoluble "tar" or mechanical impurities.

  • Neutralize: Slowly add the opposing acid/base while monitoring pH.

  • Harvest: As the pH approaches the pI (often pH 4-6 for hydroxynitropyridines), the pure compound will precipitate as a solid rather than an oil [4].

Technique: The "Trituration" Rescue

If you have a sticky oil:

  • Dissolve the oil in a minimum amount of hot Methanol or Acetone.

  • Add Diethyl Ether or MTBE dropwise until cloudiness persists.

  • Critical Step: Scratch the glass side of the flask with a glass rod. The micro-abrasions provide nucleation sites.

  • Refrigerate overnight.

Quantitative Data: Solvent Systems for TLC/Flash

Compound ClassPolarityRecommended Mobile Phase (TLC)Additive (0.1%)
Neutral Nitropyridone High95:5 DCM:MeOHNone
Amino-Nitropyridone Very High90:10:1 DCM:MeOH:NH₄OHAmmonium Hydroxide
Hydroxy-Nitropyridone Amphoteric95:5 EtOAc:MeOH1% Acetic Acid
N-Oxide Nitropyridone Extreme80:20 CHCl₃:MeOHNone

References

  • Biotage. (2023).[2] Very polar compound purification using aqueous normal-phase flash column chromatography.[2]Link

  • BenchChem. (2025).[3][4][5] Technical Support Center: Purification of Polar Heterocyclic Compounds.[3]Link[3]

  • University of Rochester. (2014). Efficient extraction of highly polar solvents from reaction mixtures.[6]Link

  • Canadian Science Publishing. (1954). Pyridine Derivatives: Part VI Malonations of Substituted Nitropyridines.Link

  • Organic Syntheses. (1951). 2,3-Diaminopyridine (Purification via Nitropyridone intermediates).[7] Org.[5][8][9][10][11][12][13] Synth. 1951, 31, 7. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered C4-Chloro Groups

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of C4-chloro substituen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of C4-chloro substituents, particularly when steric hindrance is a significant factor. Here, we address common problems with practical, field-tested solutions and in-depth scientific explanations to empower your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing no or very low conversion in my nucleophilic aromatic substitution (SNA_r_) reaction with a sterically hindered 4-chloro-quinazoline derivative. What are the primary factors I should investigate?

Answer:

Low reactivity in this context is a classic challenge where both electronic and steric factors are at play. The C4 position of a quinazoline is inherently electron-deficient, which is favorable for S_NAr reactions. However, bulky substituents near the C4-chloro group can severely restrict access for the incoming nucleophile.

Here’s a breakdown of the primary factors and a logical troubleshooting workflow:

  • Steric Hindrance: This is the most probable cause. The steric bulk on your quinazoline core or on the incoming nucleophile can prevent the formation of the critical Meisenheimer complex, which is the intermediate in an S_NAr reaction.

  • Nucleophile Strength: The nucleophilicity of your reagent is crucial. Weaker nucleophiles (e.g., anilines with electron-withdrawing groups, aliphatic alcohols) will struggle to attack the hindered C4 position.

  • Reaction Conditions: Standard S_NAr conditions are often insufficient for sterically demanding substrates. Elevated temperatures, stronger bases, and appropriate solvent selection are critical for driving the reaction forward.

  • Leaving Group Ability: While chlorine is a reasonably good leaving group, its departure can be kinetically hindered.

A Low/No Conversion Observed B Evaluate Steric Hindrance A->B Is steric hindrance high? C Assess Nucleophile Strength B->C Yes D Optimize Reaction Conditions C->D Nucleophile is weak/bulky E Consider Alternative Catalysis D->E Standard conditions failing F Successful Reaction E->F Implement advanced methods

Caption: A logical flow for troubleshooting low S_NAr reactivity.

Question 2: My starting material is a 4-chloro-2-substituted-quinazoline with a bulky group at the 2-position. How can I improve the yield of my amination reaction with a hindered secondary amine?

Answer:

This is a classic scenario where traditional heating in solvents like ethanol or isopropanol will likely fail. The combination of a hindered electrophile and a hindered nucleophile requires a more robust catalytic approach. Palladium-catalyzed Buchwald-Hartwig amination is a highly effective method in these cases. This reaction class is specifically designed to overcome the limitations of traditional S_NAr by altering the reaction mechanism.

Instead of direct nucleophilic attack, the mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

  • Ligand Exchange: The amine displaces a ligand on the palladium center.

  • Reductive Elimination: The C-N bond is formed, and the Pd(0) catalyst is regenerated.

This pathway is generally less susceptible to steric hindrance at the electrophilic carbon compared to the direct formation of a Meisenheimer complex.

Materials:

  • Sterically hindered 4-chloro-quinazoline (1.0 eq)

  • Sterically hindered secondary amine (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Sodium tert-butoxide (NaO_t_Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous, deoxygenated toluene or dioxane

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-chloro-quinazoline, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add Reagents: Add the anhydrous, deoxygenated solvent, followed by the secondary amine.

  • Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature will need to be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take anywhere from 2 to 24 hours.

  • Work-up: Upon completion, cool t

Optimization

workup procedures for removing palladium from polar pyridone products

The Core Challenge: The "Pyridone Trap" Removing palladium from pyridone derivatives presents a unique dual-challenge that standard workups often fail to address. Competitive Coordination: Pyridones are ambidentate ligan...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Pyridone Trap"

Removing palladium from pyridone derivatives presents a unique dual-challenge that standard workups often fail to address.

  • Competitive Coordination: Pyridones are ambidentate ligands. They can coordinate to Palladium(II) through the nitrogen (pyridine-like) or the oxygen (amide-like), often forming stable chelates that resist simple displacement.

  • Solubility Overlap: Unlike lipophilic biaryls, polar pyridones are often soluble in the same polar aprotic solvents (DMSO, DMF, DMAc) required to keep Pd-catalysts in solution. This renders standard aqueous/organic partitions ineffective; the product simply washes away with the catalyst.

This guide prioritizes Solid-Supported Scavenging and Chemo-Selective Precipitation to break these complexes without sacrificing yield.

Strategic Decision Matrix

Before selecting a protocol, assess your crude mixture's solubility profile. Use the following logic flow to determine the optimal removal strategy.

Pd_Removal_Strategy Start Start: Crude Pyridone Mixture Solubility Is Product Water Soluble? Start->Solubility Yes_Water Yes (Highly Polar) Solubility->Yes_Water LogP < 0 No_Water No (Organic Soluble) Solubility->No_Water LogP > 1 Scavenger_Choice Select Solid Scavenger Yes_Water->Scavenger_Choice No_Water->Scavenger_Choice High Precision Req. Method_C Method C: NAC Chelation (Aqueous Wash) No_Water->Method_C Standard Extraction Method_A Method A: SiliaMetS® Thiol/DMT (Slurry in MeOH/DMF) Scavenger_Choice->Method_A Preferred Method_B Method B: Activated Carbon (Darco KB-G) Scavenger_Choice->Method_B Bulk/Low Cost

Caption: Decision tree for selecting Pd-removal method based on pyridone solubility profile.

Protocol A: Solid-Supported Scavengers (The Gold Standard)

For polar pyridones, silica-bound scavengers are superior because they function in organic media (MeOH, THF, DMF) where the product is soluble, but the silica matrix allows for simple filtration.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): Best general-purpose scavenger for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): Superior affinity for Pd specifically in the presence of N-heterocycles due to the "Soft Acid/Soft Base" interaction of the sulfur groups.

Experimental Protocol (Slurry Method)
  • Dissolution: Dissolve the crude pyridone product in a minimum amount of polar solvent (MeOH, THF, or DMF). Avoid DMSO if possible, as it competes for Pd coordination.

  • Loading: Add 4–8 equivalents (w/w relative to the residual Pd mass, not the product mass) of SiliaMetS® DMT .

    • Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the crude product.

  • Digestion: Stir the slurry at 50–60°C for 4–12 hours.

    • Critical: Room temperature is often insufficient for breaking Pyridone-Pd complexes. Heat is required to overcome the activation energy of ligand exchange.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane filter.

  • Wash: Wash the filter cake with the reaction solvent to recover entrained product.[1]

  • Analysis: Concentrate the filtrate and analyze via ICP-MS.

Why this works: The DMT ligand forms a tridentate complex with Pd, which is thermodynamically more stable than the monodentate or bidentate coordination offered by the pyridone.

Protocol B: Solution-Phase Chelation (N-Acetylcysteine)

If solid scavengers are unavailable or too costly for the scale, N-Acetylcysteine (NAC) is the most effective solution-phase agent for polar substrates.

Experimental Protocol
  • Preparation: Dissolve the crude mixture in a water-miscible organic solvent (e.g., THF or Isopropanol).

  • Chelation: Add 10–20 equivalents of N-Acetylcysteine (relative to Pd catalyst used).

  • Base Addition: Add sufficient base (e.g., NaHCO₃) to deprotonate the carboxylic acid of NAC, increasing its solubility in the aqueous phase.

  • Digestion: Heat to 50°C for 1 hour. The solution often turns from dark black/red to a lighter orange/yellow as Pd-NAC complexes form.

  • Precipitation (The Trick):

    • Scenario 1 (Product is Organic Soluble): Add water to wash out the highly polar Pd-NAC complex.

    • Scenario 2 (Product is Water Soluble/Polar): This is the challenge. Instead of washing, evaporate the solvent to dryness. Redissolve the solid in a minimal amount of hot EtOH/MeOH and allow the Pd-NAC complex (which is very polar) to remain in solution while inducing crystallization of the pyridone product by cooling or adding an anti-solvent (Et₂O or Hexanes).

Comparative Data: Scavenger Efficacy

The following table summarizes the efficiency of various scavengers specifically for Nitrogen-containing heterocycles.

Scavenger TypeFunctional GroupTarget Pd SpeciesSolvent CompatibilityPyridone Suitability
SiliaMetS® Thiol 1-PropanethiolPd(II), Pd(0)All OrganicsHigh
SiliaMetS® DMT DimercaptotriazinePd(II) (High Affinity)MeOH, DMF, THFVery High (Best for N-heterocycles)
SiliaMetS® Imidazole ImidazolePd(II)Non-polarLow (Competes with product)
Activated Carbon Carbon (Darco KB)Pd(0) ColloidsAqueous/PolarMedium (Risk of product loss)
N-Acetylcysteine Thiol-AcidPd(II)Aqueous/PolarHigh (Requires crystallization)

Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but my product yield dropped significantly. Did the resin eat my product? A: Unlikely. Thiol resins are generally non-interactive with pyridones. However, if your product contains a very basic amine or is positively charged, it might interact with free silanol groups on the silica backbone.

  • Fix: Use an "Endcapped" version of the scavenger (e.g., SiliaMetS® Thiol, which is usually endcapped) or add 1% Et₃N to the slurry solvent to block silanol sites.

Q: The filtrate is still colored after scavenging. Does this mean Pd is still present? A: Not necessarily. Pyridone oxidation byproducts are often highly colored (yellow/orange).

  • Verification: You must run a quantitative metal analysis (ICP-OES or ICP-MS). Color is a poor proxy for ppm-level contamination.

Q: Can I use activated charcoal (Carbon) for this? A: Use with caution. Polar pyridones often adsorb strongly to activated carbon due to


-

stacking. If you must use carbon, use Darco® KB-G (chemically activated) rather than steam-activated carbon, and limit contact time to <30 minutes.

Q: My product is water-soluble. How do I remove the Pd-NAC complex? A: If both product and Pd-NAC are water-soluble, use Reverse Phase Chromatography (C18) . The Pd-NAC complex usually elutes at the solvent front (very polar), while the pyridone product will have slightly more retention.

Workflow Visualization: The Slurry Protocol

Slurry_Protocol Step1 1. Dissolve Crude (DMF/MeOH) Step2 2. Add Scavenger (4-8 eq DMT) Step1->Step2 Step3 3. Heat & Stir (50°C, 4-12h) Step2->Step3 Step4 4. Filter (Celite/Membrane) Step3->Step4 Step5 5. ICP-MS Check Step4->Step5

Caption: Step-by-step workflow for solid-supported scavenging of Palladium.

References

  • Garrett, C. E., & Prasad, K. (2004).[2][3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3][5] Link

  • SiliCycle Inc. (2023).[6] SiliaMetS® Metal Scavengers Application Note: Removal of Palladium from Nitrogen Heterocycles. SiliCycle Application Notes. Link

  • Biotage. (2023).[5][6][7] How to Remove Palladium in Three Easy Steps: Strategies for API Purification. Biotage Knowledge Base. Link

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[2][5][7][8][9] Johnson Matthey Technology Review. Link

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Publications. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

This is a technical support guide designed for researchers working with 4-chloro-5-iodo-3-nitropyridin-2(1H)-one . Part 1: Executive Technical Summary 4-chloro-5-iodo-3-nitropyridin-2(1H)-one is a densely functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 4-chloro-5-iodo-3-nitropyridin-2(1H)-one .

Part 1: Executive Technical Summary

4-chloro-5-iodo-3-nitropyridin-2(1H)-one is a densely functionalized heterocyclic building block.[1] Its reactivity is dominated by the "push-pull" electronic effects of the electron-withdrawing nitro group and the electron-donating lactam (pyridinone) core.[1]

Under basic conditions , this compound exhibits a bimodal stability profile :

  • Thermodynamic Stability (Deprotonation): The N-H proton is acidic (

    
    ).[1] Treatment with base immediately generates the pyridinone anion. This species is generally stable in the absence of nucleophiles.
    
  • Kinetic Instability (SNAr): The C4-Chlorine bond is highly activated by the adjacent C3-Nitro group.[1] In the presence of nucleophilic bases (e.g.,

    
    , 
    
    
    
    ) or basic solvents (
    
    
    ,
    
    
    ), the chloride is rapidly displaced, leading to degradation products (hydrolysis or solvolysis).[1]

Critical Warning: Do not store this compound in basic alcoholic solutions or aqueous alkaline media. Irreversible conversion to the 4-alkoxy or 4-hydroxy analog will occur.[1]

Part 2: Reactivity & Mechanism of Instability[1]

To troubleshoot experimental failures, you must understand the competing pathways active in your reaction flask.

Mechanism 1: The "Safe" Pathway (Salt Formation)

In non-nucleophilic media (e.g.,


 in DMF), the base simply deprotonates the lactam nitrogen.


  • Outcome: The anion is less electrophilic than the neutral species, potentially slowing down desired SNAr reactions at the C4 position, but protecting the ring from degradation.

Mechanism 2: The Degradation Pathway (SNAr Hydrolysis)

In aqueous or alcoholic base, the solvent acts as a nucleophile. The C3-nitro group pulls electron density from C4, making it a "hotspot" for attack.[1][2]


[1]
  • Outcome: Irreversible loss of the chloro-handle.[1]

Visualizing the Reactivity Landscape

ReactivityMap Substrate 4-chloro-5-iodo- 3-nitropyridin-2(1H)-one Base Basic Conditions (pH > 9) Substrate->Base Path_Salt Pathway A: Deprotonation (Reversible) Base->Path_Salt Non-nucleophilic Base (e.g., t-BuOK, K2CO3) Path_Hyd Pathway B: Hydrolysis/Solvolysis Base->Path_Hyd Nucleophilic Base/Solvent (e.g., NaOH, NaOMe) Product_Salt Stable Anion (Reactive in S_NAr) Path_Salt->Product_Salt Product_Deg Degradation Product (4-OH / 4-OR species) Path_Hyd->Product_Deg

Figure 1: Bifurcation of reactivity under basic conditions.[1] Pathway A is reversible and safe; Pathway B leads to permanent sample loss.[1]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My reaction yield is low, and I see a new polar spot by TLC."

Diagnosis: Hydrolysis of the C4-Chloride. If you are running a reaction in aqueous base or using wet solvents with a base, the hydroxide ion (


) is displacing the chlorine.[1] The 4-hydroxy byproduct is significantly more polar (often staying at the baseline).[1]
  • Solution: Switch to anhydrous conditions . Use dry DMF, DMSO, or Acetonitrile. Use inorganic bases like Cesium Carbonate (

    
    ) or organic bases like DIPEA.
    
Issue 2: "I used Sodium Methoxide (NaOMe) and lost my Chlorine atom."

Diagnosis: Solvolysis (Etherification). Alkoxides are potent nucleophiles. The 3-nitro group activates the 4-Cl so strongly that methoxide will displace it within minutes at room temperature.[1]

  • Solution: Never use alkoxide bases unless your goal is to introduce that alkoxy group. If you need a strong base, use Sodium Hydride (NaH) or LiHMDS in an aprotic solvent (THF).

Issue 3: "The reaction is extremely slow despite using excess amine."

Diagnosis: Anionic Deactivation. You are likely using a base that deprotonates the pyridinone NH first. The resulting negative charge on the nitrogen donates electron density into the ring, making the C4 position less electrophilic (deactivating it toward the incoming amine nucleophile).[1]

  • Solution:

    • Heat: Increase temperature to 60–80°C to overcome the activation energy barrier of the anionic species.

    • Activation: If possible, protect the NH (e.g., with a benzyl or PMB group) before the SNAr step to keep the pyridine ring neutral and highly reactive.

Part 4: Validated Stability Data & Protocols

Stability Matrix
ConditionSolvent SystemStability VerdictObservation
Neutral Water / DMSOStable Slow hydrolysis over days.[1]
Weak Base

/ DMF
Stable Forms salt; 4-Cl remains intact.[1]
Strong Base

/

Unstable Rapid hydrolysis to 4-OH (< 1 hr).[1]
Nucleophilic Base

/

Unstable Rapid conversion to 4-OMe.[1]
Amine Base

/ DCM
Stable Good for short-term handling.[1]
Recommended Protocol: SNAr Reaction (Displacing 4-Cl)

To replace the 4-Cl with an amine (R-NH2) while preserving the 5-Iodo and 3-Nitro groups.[1]

  • Preparation: Dissolve 4-chloro-5-iodo-3-nitropyridin-2(1H)-one (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF .

  • Base Selection: Add Diisopropylethylamine (DIPEA) (2.5 eq).[1]

    • Note: DIPEA is non-nucleophilic and will buffer the HCl generated without attacking the ring.[1]

  • Nucleophile: Add the amine (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • If sluggish: Heat to 50°C. The nitro group usually ensures reaction at RT.

  • Workup: Dilute with water, adjust pH to ~4-5 (to protonate the pyridinone NH), and extract with Ethyl Acetate.

Part 5: References

  • Synthesis and Reactions of Nitriles (Mechanism of Hydrolysis) . Chad's Prep. (2021).[1][3] Link

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-3-nitropyranoquinoline . Arkivoc. (2012).[1] Link

  • Vicarious Nucleophilic Substitution (VNS) Mechanism . Organic Chemistry Portal. Link

  • Reactions of 4-chloro-3-nitropyridine derivatives . BenchChem Technical Notes. (2025). Link

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation patterns of iodinated nitropyridines

Executive Summary Iodinated nitropyridines (e.g., 2-iodo-5-nitropyridine) are critical electrophilic scaffolds in medicinal chemistry, particularly as precursors for Suzuki-Miyaura cross-coupling. Their mass spectrometri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodinated nitropyridines (e.g., 2-iodo-5-nitropyridine) are critical electrophilic scaffolds in medicinal chemistry, particularly as precursors for Suzuki-Miyaura cross-coupling. Their mass spectrometric (MS) characterization is defined by the unique lability of the Carbon-Iodine (C-I) bond.

This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] Unlike their chlorinated or brominated analogs, iodinated nitropyridines exhibit a dominant radical loss of iodine due to the low C-I bond dissociation energy (213 kJ/mol), often suppressing the molecular ion intensity in hard ionization.

Ionization Modalities: EI vs. ESI

The choice of ionization source dictates the spectral topology. For structural elucidation, EI is superior due to rich fragmentation; for purity profiling and molecular weight confirmation, ESI is required.

Table 1: Comparative Ionization Performance
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Species Radical Cation

Protonated Adduct

C-I Bond Stability Low (Extensive fragmentation)High (Intact adducts observed)
Base Peak Often

or


or

Isotopic Pattern Monoisotopic

(No M+2 peak)
Monoisotopic (Adduct patterns)
Application Structural elucidation, Isomer differentiationLC-MS quantitation, Purity checks

Technical Note: Unlike Chloro- (


, 3:1) or Bromo- (

, 1:[3]1) pyridines, Iodinated compounds do not show an M+2 isotopic signature. This absence is a diagnostic marker for Iodine.

Mechanistic Fragmentation Pathways

The fragmentation of iodinated nitropyridines is governed by the competition between the loss of the nitro group (


) and the iodine radical (

).
The "Iodine-First" Pathway (Dominant in EI)

Due to the weak C-I bond (approx. 51 kcal/mol), the molecular ion


 frequently undergoes homolytic cleavage before nitro-group rearrangements can occur.
  • Initiation: Formation of

    
    .
    
  • Cleavage: Direct loss of

    
     (mass 126.9).
    
  • Result: Formation of the nitropyridinyl cation

    
    .
    
The Nitro-Nitrite Rearrangement

Characteristic of nitroaromatics, the nitro group may isomerize to a nitrite ester (


) prior to fragmentation, leading to the loss of nitric oxide (

, 30 Da) rather than the full nitro group (

, 46 Da).
  • Observation: A peak at

    
     indicates the presence of the nitro group.
    
  • Ortho Effect: If the nitro group is adjacent to a ring substituent (e.g., in 3-nitro-4-iodopyridine), steric relief accelerates the loss of

    
    .
    
Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic iodinated nitropyridine under 70 eV EI conditions.

FragmentationPathway M_Ion Molecular Ion [M]•+ m/z = Parent M_minus_I [M - I]+ (Nitropyridinyl Cation) M_Ion->M_minus_I - I• (127 Da) (Fastest Kinetic Path) M_minus_NO2 [M - NO2]+ (Iodopyridinyl Cation) M_Ion->M_minus_NO2 - NO2• (46 Da) M_minus_NO [M - NO]+ (Phenolic rearrangement) M_Ion->M_minus_NO - NO (30 Da) (Rearrangement) Secondary_Frag [M - I - NO2]+ M_minus_I->Secondary_Frag - NO2 Frag_Ring Ring Fragmentation (HCN / C2H2 Loss) M_minus_NO2->Secondary_Frag - I• Secondary_Frag->Frag_Ring Ring Cleavage

Figure 1: Competitive fragmentation pathways. The red arrow indicates the kinetically favored loss of Iodine due to low bond dissociation energy.

Positional Isomerism: The Ortho Effect

Distinguishing isomers (e.g., 2-iodo-3-nitropyridine vs. 2-iodo-5-nitropyridine ) requires analyzing the relative abundance of specific fragments.

Proximity Interactions
  • 2-Iodo-3-Nitropyridine (Ortho): The proximity of the bulky Iodine and Nitro groups creates steric strain. This weakens the C-N bond, often increasing the intensity of the

    
     peak relative to the meta/para isomers.
    
  • 2-Iodo-5-Nitropyridine (Para-like): The substituents are electronically coupled but sterically isolated. The fragmentation is driven purely by bond energy statistics, making the Iodine loss

    
     overwhelmingly dominant.
    
Diagnostic Ratio

To distinguish isomers, calculate the ratio of the de-iodinated peak to the de-nitrated peak:



  • High R Value: Suggests non-adjacent substituents (e.g., 2-iodo-5-nitro).

  • Lower R Value: Suggests adjacent substituents (steric assistance of nitro loss).

Experimental Protocol

To ensure reproducible data, the following workflows are recommended for EI (GC-MS) and ESI (LC-MS).

Sample Preparation & Workflow

Caution: Iodinated compounds are light-sensitive. Perform all prep in amber glassware.

Workflow cluster_EI EI (GC-MS) cluster_ESI ESI (LC-MS) Sample Solid Sample (Iodonitropyridine) Solvent Solvent Selection EI: DCM/Ethyl Acetate ESI: MeOH + 0.1% Formic Acid Sample->Solvent Dilution Dilution Target: 1-10 ppm Solvent->Dilution Injector Splitless Injection 250°C Dilution->Injector Volatile DirectInf Direct Infusion or C18 Column Dilution->DirectInf Polar/Labile Column Rxi-5ms Column (Non-polar) Injector->Column Source EI Source 70 eV Column->Source Spray ESI Source Pos Mode (+) DirectInf->Spray

Figure 2: Dual-modality workflow for comprehensive characterization.

Step-by-Step Methodology
Protocol A: GC-MS (Electron Ionization)[1]
  • Solvent: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).

  • Inlet Temperature: Set to 200°C . Note: Do not exceed 250°C to prevent thermal degradation of the C-I bond prior to ionization.

  • Column: 30m x 0.25mm ID, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Scan Range: 40–350 m/z.

  • Data Check: Verify absence of M+2 peaks to confirm Iodine (vs. Bromine).

Protocol B: LC-MS (Electrospray Ionization)
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Mode: Positive Ion Mode (

    
    ).
    
  • Cone Voltage: Low (15-20V) . Note: High cone voltage can induce in-source fragmentation, stripping the Iodine and mimicking EI spectra.

  • Target: Look for

    
     and potential sodium adducts 
    
    
    
    .

References

  • Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. (General principles of halonitropyridine fragmentation).

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (Mechanisms of nitro and halogen loss).

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. (Radical cation vs. even-electron ion stability).

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. (Bond lability and cleavage kinetics).

  • National Institutes of Health (NIH). A comparison of the electron ionization and electrospray behaviour of... (EI vs ESI comparative data).

Sources

Comparative

Comparative Guide: Infrared Spectroscopy of Nitro-Substituted Pyridones

Part 1: Executive Summary & Core Directive The Challenge: Distinguishing substituted pyridones—specifically nitro-isomers—is a frequent bottleneck in drug discovery. The 2-pyridone scaffold is a "chameleon" in vibrationa...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Distinguishing substituted pyridones—specifically nitro-isomers—is a frequent bottleneck in drug discovery. The 2-pyridone scaffold is a "chameleon" in vibrational spectroscopy due to its sensitivity to tautomeric equilibrium and hydrogen-bonding networks.

The Solution: This guide moves beyond standard frequency tables. It establishes a mechanistic framework for interpreting IR data of 3-nitro-2-pyridone versus 5-nitro-2-pyridone. By leveraging the "Ortho Effect" (intramolecular hydrogen bonding) and solvent-dependent tautomerism, you can unambiguously assign structures without immediate recourse to NMR or X-ray crystallography.

Part 2: Mechanistic Foundation – The Tautomeric "Switch"

Before analyzing nitro bands, one must validate the core scaffold. 2-Pyridones exist in a delicate equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms. This equilibrium is the primary variable in your IR spectrum.

The Tautomeric Equilibrium Pathway

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in Solid/Polar Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas/Non-polar Lactam->Lactim Proton Transfer (Solvent Dependent) Dimer Lactam Dimer (Intermolecular H-bonds) Lactam->Dimer Concentration > 0.01M Non-polar Solvent Lactam_Sig IR Signature: Strong C=O (~1650-1680 cm⁻¹) Broad NH (~3000-3200 cm⁻¹) Lactam->Lactam_Sig Lactim_Sig IR Signature: NO C=O Band Sharp OH (~3500-3600 cm⁻¹) C=N Stretch (~1600 cm⁻¹) Lactim->Lactim_Sig

Figure 1: Tautomeric and aggregation logic flow.[1] The presence of the C=O band is the "Go/No-Go" signal for the lactam form.

Part 3: Spectral Analysis – Nitro & Carbonyl Bands

Once the Lactam form is confirmed (presence of C=O), the position of the nitro group induces specific electronic and steric perturbations.

The "Ortho Effect" in 3-Nitro-2-Pyridone

Placing a nitro group at the 3-position (ortho to the amide) creates a unique intramolecular environment.

  • Mechanism: The nitro oxygen acts as a hydrogen bond acceptor for the amide N-H.

  • Spectral Consequence: This intramolecular hydrogen bond locks the conformation. It typically lowers the N-H stretching frequency significantly and simplifies the N-H band shape compared to the broad intermolecular networks seen in the 5-nitro isomer.

  • Carbonyl Shift: The electron-withdrawing nature of the nitro group at C3 is in direct conjugation with the carbonyl, but the steric strain and H-bonding can decouple the system slightly, often resulting in a C=O band that is sharp and distinct.

The "Para-Like" 5-Nitro-2-Pyridone

The 5-nitro isomer lacks the ability to form intramolecular H-bonds with the amide group.

  • Mechanism: It behaves as a classic conjugated system. The nitro group pulls electron density from the ring, increasing the double-bond character of the C-N bond but leaving the C=O frequency largely dictated by intermolecular dimerization (if in solid/concentrated state).

  • Spectral Consequence: You will observe standard "free" or "dimerized" N-H bands. The nitro asymmetric stretch is often more intense and clearly defined due to unrestricted vibration.

Comparative Data Table
Feature3-Nitro-2-Pyridone (Ortho-like)5-Nitro-2-Pyridone (Para-like)Mechanistic Cause
C=O[1] Stretch 1660 – 1685 cm⁻¹ 1650 – 1675 cm⁻¹ 3-nitro induces rigidity; 5-nitro allows stronger intermolecular dimerization.
Nitro (Asym) ~1530 – 1550 cm⁻¹ ~1515 – 1540 cm⁻¹ Intramolecular H-bonding in 3-nitro shifts NO₂ stretch to higher energy vs conjugated 5-nitro.
Nitro (Sym) ~1340 – 1360 cm⁻¹ ~1330 – 1350 cm⁻¹ Standard symmetric stretch; less diagnostic than asymmetric.
N-H Stretch Sharp, Lower Freq (~3200 cm⁻¹) Broad, Multi-band (2800-3200 cm⁻¹) 3-nitro forms Intramolecular H-bond (discrete); 5-nitro forms Intermolecular dimers (broad).[1]
C=C Ring ~1610 cm⁻¹ ~1590 – 1600 cm⁻¹ 5-nitro conjugation extends effectively across the whole pi-system.

Note: Values are for solid-state (KBr/ATR). In dilute solution (CHCl₃), bands shift to higher frequencies due to monomer formation.[1]

Part 4: Decision Logic for Isomer Identification

Use this logic flow to interpret your spectrum.

IdentificationLogic Start Start: Acquire IR Spectrum (Solid State / ATR) CheckCO Check 1650-1700 cm⁻¹ region Is a strong C=O band present? Start->CheckCO LactimPath No C=O detected? Suspect Lactim (OH form) or non-pyridone. CheckCO->LactimPath No LactamPath Strong C=O present. Confirm Pyridone Scaffold. CheckCO->LactamPath Yes CheckNH Analyze N-H Region (3000-3400 cm⁻¹) LactamPath->CheckNH Result3 Observation: Sharper N-H band Shifted NO₂ Asym (>1540) CheckNH->Result3 Sharp/Discrete Result5 Observation: Broad/Diffuse N-H (Dimer) Lower NO₂ Asym (<1540) CheckNH->Result5 Broad/Diffuse Conclusion3 Conclusion: 3-Nitro-2-Pyridone (Intramolecular H-Bond) Result3->Conclusion3 Conclusion5 Conclusion: 5-Nitro-2-Pyridone (Intermolecular Dimer) Result5->Conclusion5

Figure 2: Step-by-step logic for distinguishing nitro-pyridone isomers.

Part 5: Validated Experimental Protocol

To ensure data integrity, use this "Self-Validating" protocol. This method uses solvent polarity to force spectral shifts, confirming your assignments.[1]

The "Solvent Switch" Validation Method

Objective: Distinguish between intramolecular H-bonding (3-nitro) and intermolecular H-bonding (5-nitro).

  • Baseline Scan (Solid State/ATR):

    • Place neat sample on the diamond ATR crystal.

    • Record spectrum (64 scans, 4 cm⁻¹ resolution).[1]

    • Expectation: Both isomers show H-bonding effects. 5-nitro will be broad (dimers); 3-nitro may be sharper.

  • Dilution Scan (Chloroform/DCM):

    • Dissolve sample in dry CHCl₃ (approx 10 mg/mL).

    • Record spectrum in a liquid cell (CaF₂ or NaCl windows).

    • The Test:

      • 5-Nitro-2-Pyridone: The broad N-H band will disappear or sharpen significantly as dimers break into monomers. The C=O band will shift to higher frequency (~1680 cm⁻¹) as H-bonds break.

      • 3-Nitro-2-Pyridone: The N-H band will remain relatively unchanged in position because the H-bond is internal (within the molecule) and is less affected by dilution.

  • Data Processing:

    • Overlay the Solid vs. Solution spectra.

    • If

      
       (Solid - Solution) is large (>50 cm⁻¹), it is likely 5-nitro  (Intermolecular).[1]
      
    • If

      
       is small (<20 cm⁻¹), it is likely 3-nitro  (Intramolecular).[1]
      

References

  • Tautomeric Equilibrium of 2-Pyridone

    • Wikipedia: 2-Pyridone.
    • Source: [1]

  • Nitro Group IR Characteristics

    • Spectroscopy Online: Organic Nitrogen Compounds X: Nitro Groups. (Definitive guide on N-O asymmetric/symmetric stretches).
    • Source:

  • Synthesis and Spectra of 3-Nitro-2-Pyridones

    • Hernández, F., et al. (2014).[1] A Green Approach to the Production of 2-pyridone Derivatives. (Contains specific IR data for 3-nitro-2-pyridone derivatives).

    • Source: [1]

  • Intramolecular Hydrogen Bonding in Ortho-Nitro Systems

    • Filarowski, A., et al. (2023).[1] Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids. (Mechanistic evidence for ortho-nitro steric and H-bond effects).

    • Source: [1]

  • General IR Interpretation Guides

    • LibreTexts: Infrared Spectra of Some Common Functional Groups.
    • Source: [1]

Sources

Validation

crystal structure analysis of halogenated 2-pyridone tautomers

An In-Depth Technical Guide to the Crystal Structure Analysis of Halogenated 2-Pyridone Tautomers For researchers and professionals in drug development and materials science, understanding and controlling the three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Halogenated 2-Pyridone Tautomers

For researchers and professionals in drug development and materials science, understanding and controlling the three-dimensional architecture of molecules in the solid state is paramount. The 2-pyridone scaffold, a privileged structure in medicinal chemistry, presents a fascinating case of tautomerism that profoundly influences its physicochemical properties and intermolecular interactions.[1] Halogenation of this scaffold introduces a layer of complexity and control, enabling the modulation of crystal packing through a subtle interplay of hydrogen and halogen bonding. This guide provides a comprehensive comparison of the structural analysis of halogenated 2-pyridone tautomers, grounded in experimental data and computational insights.

The Bedrock of 2-Pyridone Chemistry: Tautomerism

The 2-pyridone ring exists in a dynamic equilibrium between two tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine).[2][3] This equilibrium is highly sensitive to the molecular environment. While the 2-hydroxypyridine tautomer can be favored in non-polar solvents and the gas phase, X-ray crystallography has unequivocally shown that the 2-pyridone form is overwhelmingly predominant in the solid state.[3][4] This preference is largely due to the ability of the amide group to form strong, directional hydrogen bonds.[2]

Fig. 1: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

Modulating Crystal Architecture: The Role of Halogenation

Introducing a halogen atom (F, Cl, Br, I) to the 2-pyridone ring serves as a powerful tool for crystal engineering. It not only modifies the electronic properties of the molecule but also introduces the possibility of halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species.

The Dominant Hydrogen-Bonded Homosynthon

In the absence of strong competing interactions, 2-pyridones typically crystallize by forming robust, centrosymmetric dimers via a pair of N-H···O hydrogen bonds. This interaction is known as the R²₂(8) pyridone homosynthon and is a highly reliable motif in crystal engineering.[5]

Halogen Bonding: A Competing or Cooperative Force?

A halogen bond (XB) forms between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as the carbonyl oxygen of a neighboring pyridone.[6][7] The strength of this interaction generally increases with the polarizability of the halogen: I > Br > Cl > F.[8]

The introduction of a halogen bond donor can lead to different supramolecular structures:

  • Cooperation: The pyridone N-H···O dimer remains intact and the carbonyl oxygen acts as both a hydrogen bond and halogen bond acceptor.[5]

  • Competition: A strong halogen bond, for instance C-I···N, could theoretically disrupt the N-H···O dimer and potentially stabilize the hydroxypyridine tautomer, though this is less common.[5]

Fig. 2: Comparison of the primary pyridone homosynthon and a cooperative halogen-bonded motif.

Experimental and Computational Analysis Workflow

A multi-faceted approach is essential for the unambiguous characterization of these systems. The workflow integrates synthesis, crystallization, diffraction, spectroscopy, and computational modeling to build a self-validating analytical system.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results Synthesis Synthesis of Halogenated 2-Pyridone Crystallization Single Crystal Growth Synthesis->Crystallization DFT DFT Calculations (Tautomer Energy, MEP) Synthesis->DFT Input Geometry SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD Obtain Unit Cell, Bond Lengths, Angles Spectroscopy Spectroscopic Validation (ssNMR, IR) Crystallization->Spectroscopy Confirm Bulk Tautomer Structure Definitive Crystal Structure SCXRD->Structure Spectroscopy->Structure Corroboration Interactions Intermolecular Interaction Analysis (H-bonds, X-bonds) DFT->Interactions Rationalize Interactions Structure->Interactions caption Fig. 3: Integrated workflow for the structural analysis of halogenated 2-pyridones.

Fig. 3: Integrated workflow for the structural analysis of halogenated 2-pyridones.
Experimental Protocol 1: Single Crystal Growth

The causality behind this protocol is to slow down the process of crystallization to allow for the formation of a single, well-ordered, and sufficiently large crystal suitable for X-ray diffraction. Rapid precipitation leads to polycrystalline powder.

  • Solvent Selection: Dissolve the synthesized halogenated 2-pyridone in a suitable solvent (e.g., ethanol, methanol, acetonitrile) to near saturation at an elevated temperature. The ideal solvent is one in which the compound has moderate solubility.

  • Slow Evaporation: Cover the vial or beaker with parafilm and pierce a few small holes. Place the container in a vibration-free environment. The slow evaporation of the solvent over several days to weeks will concentrate the solution and promote the growth of single crystals.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble (e.g., DCM). Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, inducing crystallization.

  • Crystal Harvesting: Once crystals of suitable size (approx. 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for diffraction analysis.

Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, including the precise location of atoms and the nature of intermolecular interactions.

  • Data Collection: Mount the flash-cooled crystal on a goniometer in a diffractometer. A stream of cold nitrogen (typically 100 K) maintains the crystal's integrity. The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα). A detector records the diffraction pattern (intensities and positions of Bragg reflections).

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Data Validation and Interpretation: The final model is validated using metrics like R-factor, GooF (Goodness-of-Fit), and residual electron density. The output provides precise bond lengths, angles, and intermolecular contact distances, allowing for a definitive analysis of tautomeric form and hydrogen/halogen bonding geometries.

Experimental Protocol 3: Solid-State NMR (CPMAS) Spectroscopy

While SC-XRD analyzes a single crystal, solid-state NMR provides information about the bulk powder, confirming that the single crystal is representative of the whole sample. It is particularly useful for distinguishing between tautomers.

  • Sample Preparation: The crystalline powder is packed into a zirconia rotor.

  • Data Acquisition: The rotor is spun at high speeds (the "Magic Angle") to average out anisotropic interactions. A Cross-Polarization Magic Angle Spinning (CPMAS) experiment is performed. This technique enhances the signal of less abundant nuclei like ¹³C and ¹⁵N by transferring polarization from abundant ¹H nuclei.

  • Spectral Interpretation: The chemical shifts observed in the solid state are highly sensitive to the local electronic environment. For 2-pyridones, the ¹³C chemical shift of the carbonyl carbon (C=O) is significantly different from the corresponding C-O carbon in the 2-hydroxypyridine tautomer. Similarly, the ¹⁵N chemical shift can distinguish between a pyridone N-H and a pyridine N.[9] Comparing experimental shifts with those calculated via DFT for different tautomers provides strong evidence for the dominant form in the solid state.[9]

Comparative Data Analysis

The structural impact of halogenation is best understood by comparing key geometric parameters across a series of compounds.

Table 1: Comparison of Key Crystallographic Parameters in Halogenated 2-Pyridone Derivatives

CompoundTautomeric FormC=O Bond (Å)C-X Bond (Å)Key Intermolecular Interaction(s)Interaction Distance(s) (Å) & Angle(s) (°)Reference
2-PyridonePyridone (Lactam)~1.25N/AN-H···O Hydrogen BondD(O···H) ≈ 1.8[3]
6-Bromo-2-pyridonePyridone (Lactam)~1.24~1.89N-H···O Hydrogen BondD(O···H) ≈ 1.8-1.9[10]
6-Iodo-2-pyridonePyridone (Lactam)~1.23~2.09N-H···O Hydrogen Bond & C-I···O Halogen BondD(O···H) ≈ 1.9; D(O···I) ≈ 3.0-3.1; ∠C-I···O ≈ 170°[10]
3-Cyano-6-(4-chlorophenyl)-2-pyridonePyridone (Lactam)~1.24~1.74N-H···O Hydrogen Bond & C-H···Cl InteractionD(O···H) ≈ 1.8-1.9[1]

Note: Data are representative and can vary slightly between different crystal structures and polymorphs.

The data clearly indicates that while the fundamental pyridone tautomer and its hydrogen-bonding motif are preserved, the introduction of heavier halogens like iodine establishes halogen bonding as a significant, structure-directing interaction.[10] The geometry of the C-I···O interaction, with an angle close to 180°, is a classic hallmark of a strong halogen bond.[5][10]

Conclusion

The structural analysis of halogenated 2-pyridone tautomers is a study in the balance of noncovalent forces. While the robust N-H···O hydrogen-bonded dimer consistently favors the 2-pyridone (lactam) tautomer in the solid state, halogenation provides a sophisticated handle for fine-tuning crystal packing. Heavier halogens, particularly bromine and iodine, introduce competitive and often cooperative halogen bonding interactions that can be used to engineer specific supramolecular architectures. A rigorous analytical approach, combining single-crystal X-ray diffraction with spectroscopic and computational methods, is crucial for a complete and validated understanding of these systems. This knowledge is vital for drug development professionals seeking to control solid-state properties like solubility and stability, and for materials scientists designing novel functional crystalline materials.

References

  • 2-Pyridone - Wikipedia.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • Sciencemadness Discussion Board. (2016, July 12). Tautomers of substituted Pyridines.
  • El-Azhary, R. A., & Ibrahim, M. A. (2016).
  • WuXi Biology. (n.d.). How about Tautomers?
  • Stilinović, V., et al. (2022). Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals.
  • Shaikh, J., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Al-Warhi, T., et al. (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PMC.
  • López, C., et al. (2026, February 9). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones.
  • Voelkel, M. H. H., et al. (2025, October 18). Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors.
  • Ohms, U., et al. (1982). 2-Thiopyridone: X-ray and neutron diffraction study. IUCr Journals.
  • Tee, O. S., & Paventi, M. (2025, August 6). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution.
  • De, S., & Yashonath, S. (n.d.). Halogen Bonding in Two‐Dimensional Crystal Engineering. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • Almqvist, F., & Hedenström, M. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org.
  • Parmar, D. K., & Bhatt, H. B. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • Klein, O., et al. (n.d.). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. Prof. Dr. H.-H. Limbach.
  • The Journal of Physical Chemistry - ACS Publications. (n.d.). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy.
  • Reichenbächer, K., et al. (2018, January 13). Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Semantic Scholar.

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Comparative

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-3-nitropyridines in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and functional materials, 4-halo-3-nitropyridines are indispensable building blocks. Their utility stems from the str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, 4-halo-3-nitropyridines are indispensable building blocks. Their utility stems from the strategic placement of a halogen at an activated position, making them prime substrates for nucleophilic aromatic substitution (SNAAr). This guide offers an in-depth comparison of the reactivity between two common analogs, 4-chloro-3-nitropyridine and 4-bromo-3-nitropyridine, providing experimental context and mechanistic insights to inform your synthetic strategies.

The Mechanism: A Foundation for Understanding Reactivity

The reactivity of halopyridines is governed by the two-step addition-elimination mechanism of SNAAr.[1] The pyridine nitrogen and the nitro group are strongly electron-withdrawing, rendering the C4 position (para to the nitrogen) electron-deficient and highly susceptible to nucleophilic attack.[2][3][4]

The process unfolds as follows:

  • Nucleophilic Attack: A nucleophile adds to the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Expulsion: The aromaticity is restored by the elimination of the halide ion (Cl⁻ or Br⁻).[6]

The rate of the overall reaction is determined by the slowest of these two steps. Typically, the initial nucleophilic attack is the rate-determining step (RDS).[7][8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAAr).

The Leaving Group Effect: A Tale of Two Halogens

In SNAAr reactions where the formation of the Meisenheimer complex is rate-determining, the reactivity trend is often F > Cl > Br > I.[9][10] This is known as the "element effect."[7] This order is primarily dictated by the electronegativity of the halogen. A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect, polarizing the C-X bond and making the carbon atom more electrophilic and susceptible to nucleophilic attack.[7][9] This effect stabilizes the negatively charged transition state leading to the Meisenheimer complex.

Conversely, carbon-halogen bond strength (C-Br < C-Cl) plays a lesser role when the initial attack is the slow step. However, if the expulsion of the leaving group were to become rate-limiting, the trend would reverse (I > Br > Cl > F), favoring the weakest C-X bond.[9] For most activated systems like 3-nitropyridines, the former scenario holds true.

Therefore, based on fundamental principles, 4-chloro-3-nitropyridine is generally expected to be more reactive than 4-bromo-3-nitropyridine . The higher electronegativity of chlorine more effectively stabilizes the transition state of the rate-determining nucleophilic attack.

Comparative Experimental Data

While direct side-by-side kinetic studies for these specific isomers are not abundant in publicly available literature, the established principles of SNAAr are consistently demonstrated in related systems. The reactivity order of halopyridines is highly dependent on the halogen's identity.[1] For instance, studies on various halopyridines consistently show that chloro-substituted rings react faster than their bromo-counterparts with nucleophiles like amines and alkoxides when the reaction is under kinetic control.

The following table summarizes expected outcomes and reported yields for a representative reaction—amination—which highlights the high efficiency of these substrates in SNAAr.

Property4-Chloro-3-nitropyridine4-Bromo-3-nitropyridineRationale for Reactivity Difference
Expected Relative Rate FasterSlowerChlorine's higher electronegativity stabilizes the Meisenheimer transition state more effectively.[7][9]
Molecular Weight 158.54 g/mol [11]202.99 g/mol Affects stoichiometry calculations.
Typical Reaction Yield (Amination) High (e.g., 75-85%)[12]High (comparable yields achievable)Although slower, the bromo analog is still highly activated and leads to excellent yields, often by adjusting reaction time or temperature.
Cost & Availability Generally more accessible and cost-effective.Can be more expensive.A practical consideration for large-scale synthesis.
Experimental Protocol: A Practical Guide

This section provides a detailed, self-validating protocol for a typical SNAAr reaction involving the displacement of the halide with an amine nucleophile.

Objective: To synthesize a 4-amino-3-nitropyridine derivative via SNAAr.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq.)

  • Secondary amine (e.g., piperidine, morpholine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) or other suitable base (2.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

  • Thin-Layer Chromatography (TLC) plate and developing system (e.g., Ethyl Acetate/Hexanes)

  • LC-MS for reaction monitoring and product confirmation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Charge Reactor Add 4-halo-3-nitropyridine, solvent, and base. B 2. Add Nucleophile Add amine (1.2 eq.) dropwise at room temperature. A->B C 3. Heat Reaction Heat to 80-100 °C. B->C D 4. Monitor Progress Check via TLC/LC-MS until starting material is consumed. C->D E 5. Cool & Quench Cool to RT. Add water and extract with organic solvent. D->E F 6. Dry & Concentrate Dry organic layer (e.g., MgSO₄) and evaporate solvent. E->F G 7. Purify Product Column chromatography on silica gel. F->G H 8. Characterize Confirm structure and purity (NMR, MS, HPLC). G->H

Caption: Experimental workflow for a typical SNAAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitropyridine (1.0 eq.) and potassium carbonate (2.0 eq.). Add a suitable volume of acetonitrile to form a stirrable slurry.

  • Nucleophile Addition: Add the secondary amine (1.2 eq.) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C.[1] Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is complete upon the disappearance of the starting 4-chloro-3-nitropyridine spot/peak.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-(substituted)-3-nitropyridine product.[1]

Discussion and Field Insights
  • Reactivity vs. Practicality: While 4-chloro-3-nitropyridine is kinetically favored, 4-bromo-3-nitropyridine remains a highly effective substrate. The practical difference in a laboratory setting often translates to slightly longer reaction times or a modest increase in temperature to drive the reaction with the bromo-analog to completion. Both substrates typically provide high yields.

  • Choice of Substrate: The decision between the chloro and bromo derivative often comes down to commercial availability, cost on a large scale, and the specific requirements of subsequent synthetic steps. For initial discovery chemistry, either substrate is an excellent choice. For process development and scale-up, the more economical 4-chloro-3-nitropyridine is frequently preferred.

  • Safety: 4-Chloro-3-nitropyridine is classified as toxic if swallowed and can cause serious eye damage.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used at all times in a well-ventilated fume hood.

Conclusion

Both 4-chloro- and 4-bromo-3-nitropyridine are highly activated and versatile substrates for nucleophilic aromatic substitution. Mechanistic principles and experimental evidence indicate that 4-chloro-3-nitropyridine exhibits greater reactivity due to the higher electronegativity of chlorine, which stabilizes the rate-determining transition state. This kinetic advantage, combined with its frequent cost-effectiveness, makes it a preferred reagent in many synthetic applications. However, 4-bromo-3-nitropyridine is also an excellent substrate that provides high yields and can be used effectively, sometimes requiring slightly more forcing conditions. The ultimate choice will depend on a balanced consideration of reactivity, cost, availability, and the specific goals of the research program.

References

  • Google Patents. (CN103819398B). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • PubChem. 4-Chloro-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Bowler, L. D., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]

  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Bowler, L. D., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(15), 5081–5091. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. Rearrangement of 4‑Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. [Link]

  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

  • Thieme Chemistry. Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. [Link]

  • LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. [Link]

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Validation

A Senior Application Scientist's Guide to Validating SNAr Regiochemistry with NOESY NMR

For researchers in synthetic and medicinal chemistry, Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for constructing complex aryl ethers, amines, and thioethers.[1][2] However, when using unsymmetri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in synthetic and medicinal chemistry, Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for constructing complex aryl ethers, amines, and thioethers.[1][2] However, when using unsymmetrically substituted aromatic electrophiles, the reaction can yield multiple regioisomers, creating a significant analytical challenge.[3] While initial product confirmation might be achieved through mass spectrometry, unambiguously determining the precise substitution pattern—the regiochemistry—is critical for advancing a drug candidate or understanding structure-activity relationships.

This guide provides an in-depth comparison of common NMR techniques for this purpose, culminating in a detailed protocol for using 2D Nuclear Overhauser Effect Spectroscopy (NOESY) as a definitive, self-validating method for structural confirmation. We will move beyond simply listing protocols to explain the underlying principles and experimental choices, empowering you to not only acquire the data but to interpret it with confidence.

The Challenge: Beyond Connectivity to Spatial Arrangement

The core of the SNAr regiochemistry problem lies in distinguishing between isomers where atoms are connected differently. Standard 1D ¹H NMR can often be ambiguous, especially with complex splitting patterns or overlapping aromatic signals. While powerful, 2D techniques that rely on through-bond correlations, such as COSY and HMBC, can sometimes fall short.

  • COSY (Correlation Spectroscopy) reveals proton-proton couplings through two or three bonds (²JHH, ³JHH).[4][5][6] It is excellent for identifying spin systems (e.g., adjacent protons on an aromatic ring) but provides no information about the connectivity between isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹JCH).[7] It is invaluable for assigning carbon signals but does not establish connectivity between different parts of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[8][9] It is a workhorse for piecing together a molecular skeleton. However, if the key long-range correlation that would distinguish isomers is absent or weak, ambiguity remains.

When these through-bond methods are inconclusive, we must turn to a technique that measures proximity through space . This is the unique and powerful domain of NOESY.

The NOESY Solution: Proving Proximity Through Space

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are spatially close (typically within 5 Å), irrespective of the number of bonds separating them.[6][10][11] The 2D NOESY experiment maps these through-space interactions, providing definitive proof of which parts of a molecule are near each other in its 3D conformation.[12][13]

For an SNAr product, a NOESY experiment can reveal a cross-peak between a proton on the newly introduced nucleophile and a proton on the aromatic ring. The presence or absence of this specific correlation provides incontrovertible evidence for one regioisomer over the other.

Comparative Analysis of NMR Techniques for SNAr Regiochemistry
TechniqueInformation ProvidedStrengthsLimitations for Regiochemistry
1D ¹H NMR Chemical shift, coupling constants (J-coupling), integration.Fast acquisition, provides initial structural clues.[14]Often ambiguous for isomers with similar electronic environments or complex aromatic regions.
COSY Through-bond ¹H-¹H correlations (2-3 bonds).[15]Excellent for mapping out individual spin systems (e.g., protons on a substituted ring).Cannot connect isolated spin systems; provides no direct evidence of substitution site.
HSQC/HMBC Through-bond ¹H-¹³C correlations (1 bond for HSQC, 2-4 bonds for HMBC).[7][8]Powerful for building the carbon skeleton and assigning quaternary carbons.Success depends on the presence of specific 2-4 bond correlations, which may be absent or too weak to observe.
NOESY Through-space ¹H-¹H correlations (< 5 Å).[11][12]Directly probes the 3D structure, providing definitive evidence of which groups are spatially adjacent.Requires appropriate molecular tumbling (best for MW < 1200 Da); can be a longer experiment.[10]

Workflow for SNAr Regiochemistry Validation

The logical flow from reaction to confirmed structure involves a systematic application of NMR techniques, culminating in the definitive NOESY experiment.

SNAr_Validation_Workflow SNAr SₙAr Reaction Workup Workup & Purification SNAr->Workup Initial_QC Initial QC (LC-MS, 1D ¹H NMR) Workup->Initial_QC Ambiguous Ambiguous Regiochemistry? Initial_QC->Ambiguous COSY_HMBC 2D Connectivity Analysis (COSY, HMBC, HSQC) Ambiguous->COSY_HMBC Yes Structure_Clear Structure Clear Ambiguous->Structure_Clear No Still_Ambiguous Still Ambiguous? COSY_HMBC->Still_Ambiguous NOESY Definitive 2D NOESY Experiment Still_Ambiguous->NOESY Yes Structure_Confirmed Regiochemistry Validated Still_Ambiguous->Structure_Confirmed No NOESY->Structure_Confirmed

Caption: Workflow for SNAr product validation.

Case Study: Distinguishing Isomers of a Substituted Pyridine

Consider the SNAr reaction of 2,4-dichloropyridine with morpholine. The reaction can potentially yield two products: substitution at the 4-position (Isomer A) or the 2-position (Isomer B). The electronics favor substitution at the 4-position, but experimental confirmation is essential.

Hypothetical ¹H NMR assignments:

  • Isomer A (4-substitution): H-3 and H-5 would be doublets, and H-6 would be a singlet (or a very small doublet from ⁴J coupling). The morpholine protons would appear as two triplets.

  • Isomer B (2-substitution): H-3, H-5, and H-6 would all be part of a more complex AMX spin system.

A NOESY experiment provides the definitive answer. In Isomer A , the protons on the morpholine ring adjacent to the nitrogen (H-a) are spatially close to protons H-3 and H-5 on the pyridine ring. In Isomer B , these same morpholine protons (H-a) are only close to H-3.

Caption: Expected NOE correlations for possible SNAr regioisomers.

Observing NOE cross-peaks between the morpholine protons (H-a) and both H-3 and H-5 would confirm Isomer A. An NOE only to H-3 would confirm Isomer B.

Experimental Protocol: Acquiring High-Quality NOESY Data

This protocol outlines the steps for a standard 2D phase-sensitive gradient-selected NOESY experiment (e.g., Bruker's noesygpphpp) on a modern spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified SNAr product in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Causality: High sample concentration and purity are crucial as NOE signals are inherently weak, often only 1-5% of the intensity of diagonal peaks.[16] Paramagnetic impurities must be avoided as they provide a competing relaxation pathway that can quench the NOE effect.[17]

2. Standard 1D ¹H NMR Acquisition:

  • Acquire a standard high-resolution 1D ¹H spectrum.

  • Carefully reference the spectrum (e.g., TMS at 0.00 ppm).

  • Determine the 90° pulse width (p1) for your sample; this is critical for accurate excitation and signal transfer.

3. Setting up the 2D NOESY Experiment:

  • Load a standard 2D NOESY parameter set (e.g., NOESYPHSW).

  • Spectral Width (SW): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals identified in the 1D spectrum.

  • Transmitter Offset (O1P): Center the transmitter frequency in the middle of the proton signals.

  • Mixing Time (d8): This is the most critical parameter.[10] During this delay, cross-relaxation (the NOE) occurs.

    • For small molecules (MW < 600 Da), a mixing time of 500-800 ms is a good starting point.[16]

    • Causality: The NOE builds up over time. If the mixing time is too short, the cross-peaks will be too weak to observe. If it's too long, spin diffusion (magnetization transfer to distant protons) can occur in larger molecules, leading to ambiguous results. For small molecules, the primary concern is allowing enough time for the effect to build to an observable level.

  • Number of Scans (NS): Set NS to a multiple of the phase cycle (often 8 or 16). Start with 8 or 16 scans per increment. The experiment time is directly proportional to NS; increase it for dilute samples to improve the signal-to-noise ratio.

  • Acquisition Time (AQ): A longer acquisition time provides better digital resolution in the direct dimension (F2). A value of 0.2-0.3 seconds is typical.

  • Number of Increments (TD in F1): This determines the resolution in the indirect dimension (F1). A value of 256 or 512 is a good starting point.

4. Data Processing and Interpretation:

  • Apply a squared sine-bell window function (SSB) in both dimensions before Fourier transformation. This helps to improve resolution and reduce truncation artifacts.

  • Phase the spectrum carefully. Diagonal peaks and cross-peaks should have the same positive phase (for small molecules).

  • Interpretation:

    • Identify the strong signals on the diagonal, which correspond to the 1D ¹H spectrum.[13]

    • Look for off-diagonal cross-peaks. A cross-peak at the intersection of frequency F2 (proton A) and F1 (proton B) indicates that proton A and proton B are spatially close.[5][12]

    • Crucially, look for the cross-peak between the protons of your added nucleophile and the protons on the aromatic ring to assign the regiochemistry, as detailed in the case study.

    • Be aware of potential artifacts. COSY-type artifacts (from J-coupling) can sometimes appear and are identifiable by their anti-phase (up-down) multiplet structure.[12]

Conclusion

While a full suite of NMR experiments is essential for complete structural elucidation, the 2D NOESY experiment stands alone in its ability to unambiguously resolve questions of regiochemistry in SNAr products. By providing a direct measure of through-space proximity, it bypasses the potential ambiguities of through-bond correlation techniques. Following a logical workflow and a carefully executed experimental protocol allows researchers to transform a structural question mark into a definitive, validated result, ensuring the integrity of their chemical research and development pipeline.

References

  • 1D NOESY made easy. (2021). NMR Facility - Chemistry Department - The University of Chicago. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2025). ResearchGate. [Link]

  • 2D NMR Introduction. (2019). Chemistry LibreTexts. [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018). University of Missouri-St. Louis. [Link]

  • How to interpret a NOESY NMR spectrum. (2012). YouTube. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). ACS Publications. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2. (2026). ACD/Labs. [Link]

  • 7.3 2D Gradient NOESY Experiment. Varian, Inc. [Link]

  • Nuclear Overhauser effect. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. (2025). ResearchGate. [Link]

  • 1D NOESY. UCSB Chem and Biochem. [Link]

  • Concerted nucleophilic aromatic substitutions. (N.d.). Harvard DASH. [Link]

  • Cosy,nosy. (N.d.). Slideshare. [Link]

  • Directed nucleophilic aromatic substitution reaction. (N.d.). [Link]

  • “How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!” (2025). YouTube. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Advances in the exact nuclear Overhauser effect 2018-2022. (2022). PMC. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC. [Link]

  • A 3D Time-Shared NOESY Experiment Designed to Provide Optimal Resolution for Accurate Assignment of NMR Distance Restraints in Large Proteins. (N.d.). PMC. [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (N.d.). Pressbooks. [Link]

  • Nuclear Overhauser Effect (NOE). (N.d.). University of California, Irvine. [Link]

  • 2D NMR: NOESY NMR INTERPRETATION. (2022). YouTube. [Link]

  • 2D NMR Techniques: COSY, NOESY, HETCOR. (N.d.). Scribd. [Link]

  • NOAH - NMR Supersequences for Small Molecule Analysis and Structure Elucidation. (2025). ResearchGate. [Link]

  • The nuclear Overhauser Effect (NOE) as a tool to study macromolecular confinement: Elucidation and disentangling of crowding and encapsulation effects. (2020). AIP Publishing. [Link]

  • HSQC and HMBC. (N.d.). Scribd. [Link]

  • NOE – Knowledge and References. (N.d.). Taylor & Francis. [Link]

  • Small molecule-NMR. (2023). University of Gothenburg. [Link]

  • A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. (N.d.). [Link]

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Comparative

Precision Quantification of Halogenated Heterocycles: Benchmarking Elemental Analysis for C5H2ClIN2O3

Topic: Elemental Analysis Standards for C5H2ClIN2O3 Compounds (Case Study: 4-chloro-5-iodo-3-nitropyridin-2-ol) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C5H2ClIN2O3 Compounds (Case Study: 4-chloro-5-iodo-3-nitropyridin-2-ol) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

In drug discovery, the scaffold C5H2ClIN2O3 (typically 4-chloro-5-iodo-3-nitropyridin-2-ol or its tautomers) represents a "perfect storm" for analytical chemistry: a poly-halogenated, nitro-substituted heterocycle. Standard automated combustion methods often fail to characterize this matrix accurately due to iodine sublimation, halogen interference with nitrogen detection, and incomplete nitro-group reduction.

This guide objectively compares the three dominant analytical workflows—Automated CHNS , Schöniger Flask Combustion , and Combustion Ion Chromatography (CIC) —to establish the definitive standard for validating this compound class.

Part 1: The Analytical Challenge (C5H2ClIN2O3)

Before selecting a method, one must understand the stoichiometry and potential interferences.

Theoretical Composition (MW: 300.44 g/mol ):

Element Mass % Analytical Difficulty
Iodine (I) 42.24% High . Sublimes easily; poisons standard oxidation catalysts; "memory effects" in automated analyzers.
Chlorine (Cl) 11.80% Medium . Requires silver traps in CHN analyzers; volatile HCl formation.
Carbon (C) 19.98% Low . Standard combustion.
Nitrogen (N) 9.32% High . Nitro groups (-NO2) require efficient reduction (Cu) to N2; halogens can mimic N2 signals if not trapped.

| Hydrogen (H) | 0.67% | High . Extremely low content makes it sensitive to moisture contamination (hygroscopicity). |

Part 2: Comparative Analysis of Methodologies

We evaluated three workflows based on Accuracy , Precision (RSD) , and Interference Management for high-iodine/nitro matrices.

1. Automated CHNS Analysis (The "Standard" Approach)
  • Mechanism : High-temperature combustion (900–1000°C)

    
     Gas Chromatography.
    
  • Pros : Fast, simultaneous C/H/N determination.

  • Cons for C5H2ClIN2O3 :

    • Iodine Interference : Iodine (

      
      ) is not easily trapped by standard reagents. It can pass through to the detector or coat the reduction copper, deactivating it. This leads to falsely elevated Nitrogen  values.
      
    • Catalyst Poisoning : High halogen load depletes the combustion tube packing (WO3/Ag) rapidly.

  • Verdict : Recommended ONLY for C/H/N and only if a specific "Halogen/Sulfur" mode with fresh silver wool traps is used.

2. Schöniger Flask Combustion (The "Gold Standard" for Halogens)
  • Mechanism : Sample burned in pure

    
     inside a closed flask; gases absorbed in solution; quantified via Potentiometric Titration.
    
  • Pros : Complete isolation of Halogens. Eliminates catalyst poisoning issues.

  • Cons : Manual, time-consuming, requires operator skill.

  • Verdict : Superior for Cl and I quantification . The only method that reliably distinguishes Cl and I in the presence of each other using selective titration.

3. Combustion Ion Chromatography (CIC) (The Modern Alternative)
  • Mechanism : Automated furnace combustion

    
     Absorber unit 
    
    
    
    Ion Chromatography.
  • Pros : Automated; separates Cl, Br, I, S in one run.

  • Cons : High capital cost. Iodine "carryover" (memory effect) is common in the transfer lines for high-content samples (>40% I).

  • Verdict : Excellent for high-throughput, but requires rigorous wash cycles between C5H2ClIN2O3 samples.

Part 3: Data Comparison Table

Simulated performance data based on validation of poly-halogenated nitro-aromatics.

MetricAutomated CHNS (Standard)Schöniger Flask + TitrationCombustion IC (CIC)
Carbon Accuracy Excellent (

)
N/AGood (

)
Nitrogen Accuracy Poor (often

error due to I/NO2)
N/AN/A
Iodine Recovery N/A (Not detected)Excellent (

)
Good (

)
Chlorine Recovery N/AExcellent (

)
Excellent (

)
Sample Req. 2–3 mg10–20 mg5–10 mg
Throughput 5 mins/sample45 mins/sample15 mins/sample
Part 4: The Validated Protocol (Hybrid Approach)

To achieve the publication standard of


, a Hybrid Workflow  is required. Do not rely on a single machine for all elements.
Step 1: C/H/N Determination (Modified Automated Combustion)
  • Instrument : Elementar vario EL cube or PerkinElmer 2400 (or equivalent).

  • Crucial Modification :

    • Silver Wool Packing : Ensure the combustion tube contains a fresh zone of silver wool heated to

      
      . This chemically binds Iodine as AgI and Chlorine as AgCl, preventing them from entering the reduction tube.
      
    • Oxygen Boost : Increase

      
       dosing time by 20% to ensure complete oxidation of the nitro-aromatic ring.
      
  • Acceptance Criteria :

    • Carbon:

      
      
      
    • Nitrogen:

      
      
      
Step 2: Halogen Determination (Schöniger Flask)
  • Reagents : 1N NaOH, Hydrazine Sulfate (reducing agent), 0.01N

    
    .
    
  • Procedure :

    • Weigh 15-20 mg of C5H2ClIN2O3 onto ashless filter paper.

    • Place in Pt-basket of 500mL Schöniger flask.

    • Add 10 mL absorbing solution (1N NaOH + 2 drops

      
      ).
      
    • Flush with

      
      , ignite, and invert.
      
    • Differentiation :

      • Total Halides : Potentiometric titration with

        
        .
        
      • Selective Iodine : Boil a separate aliquot with Bromine water (oxidizes

        
         to 
        
        
        
        ), destroy excess
        
        
        , add KI, and titrate the liberated Iodine with Thiosulfate (amplification method).
  • Acceptance Criteria :

    • Iodine:

      
      
      
    • Chlorine:

      
      
      
Part 5: Visualizing the Analytical Logic

The following diagram illustrates the decision process and mechanism for handling the Iodine interference.

G Start Sample: C5H2ClIN2O3 (High I, Cl, NO2) Decision Select Analytical Path Start->Decision PathA Path A: C/H/N Analysis (Automated Combustion) Decision->PathA For C, H, N PathB Path B: Halogen Analysis (Schöniger Flask) Decision->PathB For Cl, I Trap CRITICAL STEP: Ag-Wool Trap @ 700°C PathA->Trap Combustion Combustion in O2 (Flask) PathB->Combustion Mechanism Mechanism: Ag + I -> AgI (Solid) Ag + Cl -> AgCl (Solid) Trap->Mechanism Removes Interferences ResultCHN Clean N2/CO2/H2O Gas -> TCD Detector Trap->ResultCHN Absorb Absorption in NaOH/H2O2 (Converts X2 to X-) Combustion->Absorb Titrate Potentiometric Titration (AgNO3) Absorb->Titrate

Caption: Dual-stream workflow ensuring iodine sequestration (Path A) and quantitative recovery (Path B).

Part 6: Troubleshooting & Best Practices
  • The "High Nitrogen" Error : If your Nitrogen value reads 10.5% instead of 9.3%, your silver trap is likely saturated. Iodine is breaking through and being read as Nitrogen by the TCD. Solution : Replace the combustion tube packing immediately.

  • Hygroscopicity : The low Hydrogen content (0.67%) means even trace moisture will skew results significantly. Protocol : Dry sample at 60°C under vacuum (

    
    ) for 4 hours prior to weighing.
    
  • Explosion Risk : Nitro-halogenated compounds can be shock-sensitive. When using the Schöniger flask, ensure the safety mesh is in place and wear a face shield.

References
  • Schöniger, W. (1955).[1][2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. Link

  • Thermo Fisher Scientific . (2023). Combustion Ion Chromatography for Halogen Quantification. AnalyteGuru. Link

  • Flores, E. M. M., et al. (2020).[3] Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry. Link

  • ChemScene . (2023). Safety Data Sheet: 4-chloro-5-iodo-3-nitropyridin-2-ol. Link

  • Chitnis, S. (2022).[4] Chemists Debate the Value of Elemental Analysis. Chemical & Engineering News. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one

Introduction: The Precautionary Mandate You are handling 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one , a highly functionalized heterocyclic intermediate. While often used as a scaffold for kinase inhibitors or fused ring sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Precautionary Mandate

You are handling 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one , a highly functionalized heterocyclic intermediate. While often used as a scaffold for kinase inhibitors or fused ring systems, its specific hazard profile combines the risks of halogenated aromatics (sensitization, persistence) with nitro compounds (energetic potential, toxicity).

The Core Directive: In the absence of a compound-specific LD50, you must treat this chemical as a Potent Compound (Band 3) . This guide moves beyond generic "safety tips" to provide a self-validating operational protocol designed to prevent exposure before it occurs.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the enemy. This compound presents a "Triad of Hazard" based on its Structure-Activity Relationship (SAR):

Hazard ComponentChemical BasisOperational Risk
Respiratory/Mucosal Pyridinone Core + Halogens Dust is highly irritating to the upper respiratory tract (H335). Potential for cumulative mucosal damage.
Systemic Toxicity Nitro Group (-NO₂) Potential for methemoglobinemia upon absorption. Nitro-aromatics are often skin-permeable.
Reactivity Nitro + Halogen Density Thermal instability. While pyridinones are stable, the nitro group introduces shock/heat sensitivity risks during scale-up or rotary evaporation.

The PPE Defense System (Layered Protocol)

Do not rely on a single barrier. We use a Redundant Barrier System where failure of one layer does not result in exposure.

A. Dermal Protection: The "Double-Shell" Logic

Standard nitrile gloves are insufficient if you are dissolving this compound in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Layer 1 (Inner): Brightly colored Nitrile or Latex (4 mil).

    • Function: Biological barrier & visual indicator.[1][2][3]

  • Layer 2 (Outer): Extended Cuff High-Performance Nitrile (minimum 6 mil) or Silver Shield® (Laminate) if handling concentrated solutions.

    • Function: Chemical resistance.[4][5][6]

  • The Self-Validating Mechanism: If you see the bright color of the inner glove through a tear or degradation in the outer glove, STOP . The system has been compromised.

B. Respiratory & Ocular Protection[1][2][3][7][8][9][10][11][12]
  • Primary Defense: Chemical Fume Hood (Face velocity: 0.5 m/s). Never handle the solid on an open bench.

  • Ocular: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate for powders that can drift behind lenses.

  • Body: Tyvek® lab coat or sleeve covers are recommended over cotton if handling >500mg, as cotton retains dust.

Operational Protocol: Step-by-Step

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Weighing
  • Static Check: Pyridinone powders are often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the vial.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a glove bag.

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "Dirty" (touches the spatula/vial) and your dominant hand as "Clean" (touches the balance buttons/notebook).

Phase 2: Solubilization & Transfer
  • Solvent Choice: If dissolving in DMF or DMSO, be aware these solvents accelerate skin absorption of the nitro compound.

  • Transfer: Use a wide-mouth funnel for solid addition to avoid "dust clouds."

  • Rinse: Immediately rinse the spatula and funnel with solvent into the reaction vessel to quench dust generation.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still double-gloved, wipe the balance area with a solvent-soaked tissue (Acetone/Ethanol).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as Solid Hazardous Waste .

  • Inspection: Inspect inner gloves for discoloration. If clean, remove and wash hands immediately with soap and cool water (warm water opens pores).

Waste Disposal Logistics

Improper disposal of halogenated nitro compounds is a frequent compliance violation.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Contaminated Solids: 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one. Toxic/Irritant."[1][3][7][8]
Liquid Waste Halogenated Organic DO NOT MIX with oxidizers or strong acids. Label as "Halogenated Solvents + Nitro-Pyridinone."
Sharps/Glass Chemically Contaminated SharpsTriple rinse vials with solvent before disposal if required by local EHS.

Critical Note: Do not dispose of this compound in the "Non-Halogenated" solvent stream. The Iodine and Chlorine atoms generate acidic gases (HCl, HI) upon incineration, requiring scrubbers found only in Halogenated waste incinerators.

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Watch for signs of cyanosis (blue lips) due to potential nitro-group effects.

  • Skin Contact:

    • Drench: Wash with copious soap and water for 15 minutes.

    • Do NOT use alcohol to wash skin; it enhances absorption.

    • Seek Medical Attention: Provide the SDS to the physician, highlighting the nitro functionality.

  • Spill (Solid):

    • Do not dry sweep.

    • Cover with wet paper towels (solvent or water) to prevent dust.

    • Scoop into a wide-mouth jar.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyProtocol cluster_0 Self-Validating Loop Start START: Handling Request RiskAssess Risk Assessment: Check Quantity & Solvent Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow > 0.5m/s? RiskAssess->HoodCheck PPE_Select PPE Selection: Double Nitrile + Goggles HoodCheck->PPE_Select Yes Stop STOP: Maintenance Required HoodCheck->Stop No Handling Operation: Weighing & Transfer PPE_Select->Handling Handling->PPE_Select Glove Breach? Decon Decontamination: Solvent Wipe & Waste Segregation Handling->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Caption: Operational workflow ensuring engineering controls and PPE integrity are verified before and during the handling of 4-Chloro-5-iodo-3-nitropyridin-2(1H)-one.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-3-nitropyridin-2(1H)-one (Structural Surrogate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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